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  • Product: 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde
  • CAS: 1401521-99-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde, identified by the CAS Registry Number 1401521-99-0, is a heterocyclic compound that merges the struc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methyl-isothiazol-5-yl)-benzaldehyde, identified by the CAS Registry Number 1401521-99-0, is a heterocyclic compound that merges the structural features of isothiazole and benzaldehyde.[1][2][3] The isothiazole ring is a significant pharmacophore due to its presence in a variety of biologically active molecules, exhibiting properties that range from antimicrobial to anticancer and anti-inflammatory.[4][5][6] Similarly, the benzaldehyde moiety is a versatile precursor in organic synthesis and is found in compounds with diverse pharmacological effects, including the ability to modulate drug absorption.[7][8][9] The strategic combination of these two scaffolds in 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde suggests a promising candidate for investigation in medicinal chemistry and drug discovery.

This guide provides a comprehensive technical overview of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde, including its chemical identity, a proposed synthetic pathway, purification and characterization methodologies, and a discussion of its potential biological significance and applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde is presented in the table below. It is important to note that while some properties are readily available from chemical suppliers, others are estimated based on the properties of similar chemical structures.

PropertyValueSource
CAS Registry Number 1401521-99-0[1][2][3]
Molecular Formula C11H9NOS[3]
Molecular Weight 203.26 g/mol [3]
Appearance Likely a solid at room temperatureInferred
Purity Commercially available at ≥95%[3]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMSO.Inferred
Boiling Point Not determined
Melting Point Not determined

Proposed Synthesis and Mechanism

The synthesis of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde can be logically approached through a palladium-catalyzed cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds between aromatic and heteroaromatic rings. Both Suzuki-Miyaura and Stille couplings are viable strategies. Here, we detail a proposed Suzuki-Miyaura coupling pathway, which is often preferred due to the lower toxicity of the organoboron reagents compared to the organotin compounds used in Stille couplings.[10][11]

The proposed reaction involves the coupling of 5-bromo-3-methylisothiazole with 2-formylphenylboronic acid.

Experimental Protocol: Proposed Suzuki-Miyaura Coupling

Materials:

  • 5-bromo-3-methylisothiazole

  • 2-formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4)

  • Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-3-methylisothiazole (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, such as Palladium(II) acetate (3 mol%), and a suitable ligand like SPhos (6 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of dioxane and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Causality in Experimental Choices:
  • Catalyst and Ligand Selection: The choice of a palladium catalyst and a phosphine ligand is crucial for an efficient Suzuki coupling. SPhos is a bulky, electron-rich ligand known to promote the oxidative addition of the aryl bromide to the palladium center, a key step in the catalytic cycle.[12]

  • Base and Solvent System: A base is required to activate the boronic acid for transmetalation. Potassium phosphate is a common choice. A biphasic solvent system like dioxane/water is often used to dissolve both the organic substrates and the inorganic base.[12]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere throughout the reaction is critical for achieving a high yield.[13]

Suzuki_Coupling_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Aryl-Br + Pd(0)) Pd0->OxAdd 5-bromo-3-methylisothiazole ComplexA Aryl-Pd(II)-Br Complex OxAdd->ComplexA Transmetal Transmetalation (Boronic Acid + Base) ComplexA->Transmetal 2-formylphenylboronic acid + K3PO4 ComplexB Aryl-Pd(II)-Aryl' Complex Transmetal->ComplexB RedElim Reductive Elimination ComplexB->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (2-(3-Methyl-isothiazol-5-yl)-benzaldehyde) RedElim->Product Pd_cycle_end

Caption: Proposed catalytic cycle for the Suzuki-Miyaura synthesis.

Purification and Characterization

Purification Protocol:

Purification of the crude product is essential to remove unreacted starting materials, catalyst residues, and byproducts.

Method: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a well-packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde.[14]

Characterization Workflow:

A combination of spectroscopic and chromatographic techniques is necessary for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Characterization_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (LC-MS or GC-MS) Start->MS HPLC HPLC Analysis Start->HPLC FTIR FT-IR Spectroscopy Start->FTIR Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity FTIR->Structure

Caption: Standard workflow for chemical characterization.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom.[14]

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight of the compound.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.[14]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR helps to identify the functional groups present in the molecule, such as the aldehyde carbonyl group.[15]

Potential Applications and Biological Significance

While specific biological data for 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde is not yet widely published, its structural components suggest several areas of potential interest for drug development professionals.

  • Antimicrobial and Antifungal Agents: Isothiazole and its derivatives are well-known for their potent biocidal properties.[4][6] The isothiazole ring in the target molecule could impart significant antimicrobial or antifungal activity.

  • Anticancer Drug Discovery: Numerous heterocyclic compounds containing thiazole or isothiazole rings have been investigated as potential anticancer agents.[16][17][18][19] The benzaldehyde moiety has also been incorporated into compounds with cytotoxic activity.[20][21] Therefore, 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde represents a scaffold that could be explored for its antiproliferative effects.

  • Enzyme Inhibition: The isothiazole ring is present in inhibitors of various enzymes. For instance, some benzisothiazole derivatives have shown inhibitory activity against HIV-1 reverse transcriptase.[18] The specific substitution pattern of the target molecule could lead to selective inhibition of other enzymes of therapeutic interest.

  • Modulation of Drug Bioavailability: Benzaldehyde has been shown to act as an absorption promoter, potentially by increasing membrane permeability.[7][9] The presence of the benzaldehyde group in this molecule could influence its pharmacokinetic properties or those of co-administered drugs.

Conclusion

2-(3-Methyl-isothiazol-5-yl)-benzaldehyde is a compound of significant interest due to the convergence of two pharmacologically relevant moieties. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic strategy via Suzuki-Miyaura coupling, and standard protocols for its purification and characterization. The exploration of its potential biological activities, particularly in the realms of antimicrobial and anticancer research, is a promising avenue for future investigation. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

  • Chemsrc. CAS#:1401521-99-0 | 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde. Available from: [Link]

  • Christoforou, I. C., & Koutentis, P. A. (2006). New regiospecific isothiazole C-C coupling chemistry. Organic & Biomolecular Chemistry, 4(19), 3681–3693. Available from: [Link]

  • Koutentis, P. A., & Christoforou, I. C. (2005). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Chemical Communications, (21), 2732. Available from: [Link]

  • Al-Hourani, B. J., Al-Halawa, A. A., Al-Qawasmeh, R. A., & Al-Tel, T. H. (2018). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Journal of Heterocyclic Chemistry, 55(1), 133-140. Available from: [Link]

  • Organic Syntheses. N-BENZOYLPYRROLIDINE. Available from: [Link]

  • Myers, A. G. The Stille Reaction. Available from: [Link]

  • Williams, R. M. (2011). Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. Organic Syntheses, 88, 197. Available from: [Link]

  • Chemsrc. CAS#:1401521-99-0 | 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde. Available from: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available from: [Link]

  • Wang, L., et al. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Moldovan, C., Oniga, O., & Tiperciuc, B. (2017). SYNTHESIS OF A NEW SERIES OF THIAZOLYL-METHYL(CARBONYL-METHYL)-OXI-BENZALDEHYDE DERIVATIVES. Farmacia, 65(1), 35-41. Available from: [Link]

  • Myers, A. G. The Suzuki Reaction. Available from: [Link]

  • Al-Qawasmeh, R. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 143, 1347-1360. Available from: [Link]

  • Moldovan, C., Oniga, O., & Tiperciuc, B. (2017). Synthesis of a new series of thiazolyl-methyl(carbony-methyl)-oxi-benzaldehyde derivatives. Farmacia, 65(1). Available from: [Link]

  • British American Tobacco. (2015). Benzaldehyde. Available from: [Link]

  • Szeliga, J., & Paruch, K. (2002). [Biological Activity of the Isothiazole Derivatives]. Postepy higieny i medycyny doswiadczalnej, 56(3), 395-404. Available from: [Link]

  • Kletskov, A., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188. Available from: [Link]

  • Wang, X., et al. (2020). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 10(49), 29367-29375. Available from: [Link]

  • Fernandes, M. M., et al. (2021). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 26(4), 990. Available from: [Link]

  • IntechOpen. Significance of Thiazole-based Heterocycles for Bioactive Systems. Available from: [Link]

  • Bahjat, S. A. (2021). Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. International Journal of Drug Delivery Technology, 11(3), 1069-1074. Available from: [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 29(4), 785. Available from: [Link]

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available from: [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). Available from: [Link]

  • Wen, J., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology, 12, 663743. Available from: [Link]

  • de Oliveira, R. A., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(21), 6682. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. Available from: [Link]

  • Santos, L. H. M. L. M., et al. (2012). Qualitative and Quantitative Tier 3 Assessment. Available from: [Link]

  • PubMed. (2025). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. Available from: [Link]

  • Cheméo. Chemical Properties of Benzaldehyde, 3-methyl- (CAS 620-23-5). Available from: [Link]

  • Wen, J., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. ResearchGate. Available from: [Link]

Sources

Exploratory

Molecular weight and exact mass of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde Introduction 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde is a heterocyclic aromatic compound with the chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

Introduction

2-(3-Methyl-isothiazol-5-yl)-benzaldehyde is a heterocyclic aromatic compound with the chemical formula C11H9NOS.[1][2] Its structure, which incorporates both an isothiazole and a benzaldehyde moiety, makes it a molecule of interest for researchers in medicinal chemistry and materials science. A precise understanding of its fundamental chemical properties, particularly its molecular weight and exact mass, is a critical first step in any research and development endeavor. This guide provides a detailed exploration of these two key parameters, the methodologies for their determination, and the significance of this data in a scientific context.

Distinguishing Molecular Weight from Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. A clear understanding of their differences is crucial for accurate data interpretation, especially in the context of modern analytical techniques like mass spectrometry.

  • Molecular Weight (or Average Molecular Mass): This value is calculated by summing the average atomic masses of all atoms in the molecular formula. The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes. For instance, the atomic mass of carbon is approximately 12.011 amu, reflecting the natural abundance of both ¹²C and ¹³C. Consequently, the molecular weight is typically not an integer.

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. For example, the exact mass of carbon is the mass of ¹²C (12.0000 Da). The exact mass is a crucial parameter in high-resolution mass spectrometry, as it allows for the unambiguous determination of the elemental composition of a molecule.

Quantitative Data for 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

The key physicochemical properties of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde are summarized in the table below.

PropertyValueSource
Molecular Formula C11H9NOS[1][2]
Molecular Weight 203.26 g/mol [1]
More Precise Molecular Weight 203.26448 g/mol [2]
Exact Mass 203.040485 DaCalculated
CAS Number 1401521-99-0[1][2][3]

Experimental Determination by High-Resolution Mass Spectrometry

The most accurate and widely used method for determining the exact mass of a compound is high-resolution mass spectrometry (HRMS). This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the differentiation of compounds with very similar molecular weights.

Experimental Workflow

The general workflow for the determination of the exact mass of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde using HRMS is depicted in the following diagram.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing cluster_result Result Sample 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde Solvent Appropriate Solvent (e.g., Acetonitrile) Sample->Solvent Dilution Dilution to Working Concentration Solvent->Dilution Ionization Ionization Source (e.g., ESI) Dilution->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector RawData Raw Mass Spectrum Detector->RawData Calibration Mass Calibration RawData->Calibration PeakPicking Peak Picking Calibration->PeakPicking FormulaDetermination Elemental Composition Determination PeakPicking->FormulaDetermination ExactMass Exact Mass Confirmation FormulaDetermination->ExactMass

Caption: Workflow for exact mass determination by HRMS.

Detailed Protocol for HRMS Analysis

The following protocol outlines the steps for the determination of the exact mass of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to create a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution to obtain a final working concentration in the range of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

2. Instrumentation and Data Acquisition:

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required. These instruments are capable of mass accuracies in the low ppm range.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this compound. The analysis can be performed in both positive and negative ion modes to determine which provides a better signal.

  • Mass Analyzer Settings:

    • Set the mass range to scan from m/z 50 to 500 to ensure the detection of the parent ion.

    • Employ a mass resolving power of at least 10,000 (FWHM) to accurately determine the monoisotopic mass.

  • Calibration: The mass spectrometer should be calibrated using a known standard immediately prior to the analysis to ensure high mass accuracy.

3. Data Analysis:

  • The acquired data will be in the form of a mass spectrum, which is a plot of ion intensity versus m/z.

  • Identify the peak corresponding to the [M+H]⁺ (in positive mode) or [M-H]⁻ (in negative mode) ion of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde.

  • The software of the mass spectrometer will be used to calculate the exact mass of the detected ion. This value can then be used to confirm the elemental composition of the molecule.

The Significance of Accurate Mass Measurement

The precise determination of the molecular weight and, more importantly, the exact mass of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde is fundamental for several reasons in a research and drug development context:

  • Structural Confirmation: An accurate mass measurement provides strong evidence for the elemental composition of a newly synthesized compound, thereby confirming its chemical identity.

  • Purity Assessment: Mass spectrometry can be used to identify impurities in a sample, which will appear as additional peaks in the mass spectrum.

  • Metabolite Identification: In drug metabolism studies, HRMS is an invaluable tool for identifying the metabolites of a drug candidate by determining their exact masses and, consequently, their elemental compositions.

References

  • Chemsrc. (n.d.). 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde. Retrieved from [Link]

Sources

Foundational

Predictive Toxicology and Safety Data Profiling for 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide Executive Summary In modern drug discovery, bifunctional building blocks like 2-(3-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide

Executive Summary

In modern drug discovery, bifunctional building blocks like 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde (CAS: 1401521-99-0) are highly valued for their ability to rapidly expand chemical space[1]. However, integrating novel, low-volume intermediates into synthetic pipelines presents a unique challenge: comprehensive, empirically derived Safety Data Sheets (SDS) are rarely available.

As application scientists, we cannot rely on generic safety assumptions. We must instead employ predictive toxicology, deconstructing the molecule into its constituent pharmacophores—the isothiazole ring and the benzaldehyde moiety—to anticipate its hazard profile. This whitepaper provides an in-depth mechanistic analysis of the toxicity associated with this compound, alongside self-validating experimental workflows to ensure safe handling and structural optimization during lead development.

Physicochemical Profiling & Structural Deconstruction

The compound (Molecular Weight: 203.26 g/mol ) features two distinct reactive centers that dictate both its synthetic utility and its toxicological liabilities[2].

  • The Isothiazole Ring: While a valuable bioisostere for phenyl or thiazole rings, isothiazoles are notorious for their electrophilic nature. They are recognized globally as potent skin sensitizers[3].

  • The Benzaldehyde Moiety: Aldehydes are inherently reactive toward primary amines, contributing to mucosal irritation and acute toxicity[4].

Table 1: Physicochemical and Predictive Hazard Profile
ParameterValue / ClassificationMechanistic Rationale
CAS Number 1401521-99-0Standard chemical identifier[1].
Molecular Weight 203.26 g/mol Favorable for fragment-based drug design (Rule of 3 compliant)[2].
Acute Toxicity (Oral) GHS Category 4Driven by the benzaldehyde moiety; harmful if swallowed[4],[5].
Skin Sensitization GHS Category 1Isothiazole ring acts as a potent electrophile, haptenating epidermal proteins[3],[6].
Eye/Skin Irritation GHS Category 2Aldehyde reactivity leads to local irritation of mucosal surfaces[5].
Metabolic Liability High (CYP450)Susceptible to Phase I sulfur oxidation, forming reactive sulfoxide intermediates[7].

Mechanistic Toxicology: The Causality of Hazards

To establish a robust safety protocol, we must understand why this compound is hazardous at a molecular level.

Isothiazole-Mediated Sensitization (Allergic Contact Dermatitis)

Isothiazolinones and related isothiazole derivatives are categorized as strong sensitizers[3]. The mechanism is driven by direct nucleophilic attack. Epidermal proteins containing free thiol (cysteine) or amine (lysine) groups attack the electrophilic centers of the isothiazole ring. This covalent binding (haptenation) alters the native protein structure, which is then processed by dendritic cells and presented to T-cells, triggering an inflammatory immune cascade (Allergic Contact Dermatitis)[6].

CYP450 Bioactivation and Hepatotoxicity

Beyond topical sensitization, systemic exposure to isothiazoles presents metabolic liabilities. Cytochrome P450 enzymes (specifically CYP3A4 and CYP1A2) can oxidize the sulfur atom within the isothiazole ring[7]. This bioactivation generates highly reactive sulfoxide or epoxide intermediates that rapidly deplete intracellular glutathione (GSH). If GSH is exhausted, these electrophiles bind covalently to hepatic macromolecules, leading to cellular necrosis and drug-induced liver injury (DILI)[7].

Benzaldehyde-Driven Irritation

The benzaldehyde functional group contributes to the compound's GHS Category 2 classification for skin and eye irritation, as well as STOT SE 3 (respiratory irritation)[4],[5]. Aldehydes readily form Schiff bases with biological amines, causing localized tissue damage and acute respiratory distress upon inhalation of vapors or dust.

G Isothiazole Isothiazole Moiety (Electrophilic) CYP450 CYP450 Metabolism (Sulfur Oxidation) Isothiazole->CYP450 Phase I Metabolism Haptenation Protein Binding (Haptenation via Nucleophilic Attack) Isothiazole->Haptenation Direct Electrophilic Attack ReactiveMet Reactive Intermediate (Epoxide/Sulfoxide) CYP450->ReactiveMet ReactiveMet->Haptenation Immune Dendritic Cell Processing & T-Cell Activation Haptenation->Immune ToxOutcome Allergic Contact Dermatitis (Sensitization) Immune->ToxOutcome

Figure 1: Mechanistic pathway of isothiazole-mediated protein haptenation and immune sensitization.

Experimental Workflows for Toxicity Validation

To transition 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde from a raw building block to a viable synthetic intermediate, we mandate the following self-validating experimental workflows. These protocols are designed to empirically quantify the predictive hazards outlined above.

Protocol A: Direct Peptide Reactivity Assay (DPRA) for Sensitization

Purpose: To quantify the haptenation potential of the compound by measuring its reactivity with synthetic nucleophilic peptides. Causality: Using synthetic Cysteine (Cys) and Lysine (Lys) peptides mimics the primary nucleophilic residues on skin proteins responsible for triggering T-cell responses.

  • Peptide Preparation: Prepare standard Cys-peptide (0.5 mM) in pH 7.5 phosphate buffer and Lys-peptide (0.5 mM) in pH 10.2 ammonium acetate buffer. Note: Strict pH control ensures the side chains remain deprotonated and nucleophilic.

  • Incubation: Add 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde at a 1:10 molar ratio (for Cys) and 1:50 molar ratio (for Lys). Incubate in the dark at 25°C for exactly 24 hours.

  • Self-Validation (Controls): Run parallel incubations with Cinnamic aldehyde (known positive sensitizer) and Lactic acid (known negative control). If the positive control fails to deplete the peptide, the assay is invalid.

  • Quantification: Analyze the remaining unreacted peptide via HPLC-UV at 220 nm.

  • Data Interpretation: A mean peptide depletion of >22.6% categorizes the building block as a positive sensitizer, mandating strict PPE (nitrile gloves, ventilated enclosures) during synthesis.

Protocol B: Microsomal Stability & GSH Trapping for Bioactivation

Purpose: To identify reactive metabolites generated via CYP450-mediated sulfur oxidation[7]. Causality: Liver microsomes simulate Phase I metabolism, while exogenous Glutathione (GSH) acts as a surrogate nucleophile to "trap" transient, highly reactive sulfoxides before they degrade.

  • Metabolic Simulation: Prepare a 1 mL incubation mixture containing human liver microsomes (HLM, 1 mg/mL protein), 10 µM of the compound, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Quenching & Extraction: After 60 minutes, terminate the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry. Scan for the parent mass + 307 Da (the mass shift indicative of a GSH adduct).

  • Self-Validation: Run a parallel control without NADPH. If GSH adducts form in the absence of NADPH, the binding is driven by direct electrophilicity rather than CYP450 bioactivation.

Workflow Start Novel Building Block (CAS: 1401521-99-0) InSilico In Silico Profiling (Derek Nexus / QSAR) Start->InSilico DPRA DPRA Assay (Peptide Reactivity) InSilico->DPRA Flagged for Sensitization CYP Microsomal Stability (CYP450 Bioactivation) InSilico->CYP Flagged for Metabolism Decision Structural Optimization (e.g., Isosteric Replacement) DPRA->Decision High Reactivity CYP->Decision Reactive Adducts

Figure 2: Step-by-step predictive toxicology workflow for evaluating reactive building blocks.

Safe Handling & Laboratory Directives

Based on the predictive profile, the following handling protocols are mandatory for 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde:

  • Engineering Controls: All weighing, transferring, and synthetic manipulations must be performed inside a certified Class II biological safety cabinet or a hard-ducted chemical fume hood.

  • Personal Protective Equipment (PPE): Due to the high risk of allergic contact dermatitis[3], double-gloving with extended-cuff nitrile gloves is required. Neoprene or butyl rubber is recommended for bulk handling. Safety goggles and a lab coat are mandatory.

  • Spill Response: Do not use water to flush spills, as aldehydes can be environmentally persistent[4]. Absorb with an inert material (e.g., vermiculite or dry sand) and dispose of as hazardous chemical waste.

References

  • 1401521-99-0 | MFCD22573496 | 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde | acints. acints.com.
  • CAS#:1401521-99-0 | 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde | Chemsrc. chemsrc.com.
  • CONTACT ALLERGY TO METHYLISOTHIAZOLINONE: 1.1.1 Sensitisation. videncenterforallergi.dk.
  • Proinflammatory and Regulatory Mechanisms in Allergic Contact Dermatitis Caused by Methylchloroisothiazolinone and Methylisothiazolinone - PubMed. nih.gov.
  • Benzaldehyde 101560 - Safety Data Sheet. dcfinechemicals.com.
  • SAFETY DATA SHEET - TCI Chemicals. tcichemicals.com.
  • Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery | Request PDF - ResearchGate. researchgate.net.

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In contemporary structure-based drug design (SBDD),...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In contemporary structure-based drug design (SBDD), the precise spatial orientation of heterocyclic building blocks dictates the efficacy of subsequent target binding. 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde (CAS: 1401521-99-0) [1] is a highly versatile chemical intermediate frequently utilized in the synthesis of kinase inhibitors, fungicides, and biologically active metal complexes[2][3].

While routine NMR and mass spectrometry confirm bulk purity, Single-Crystal X-Ray Diffraction (SCXRD) is mandatory to understand the three-dimensional conformation, steric torsion, and intermolecular hydrogen-bonding potential of this compound. As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we dissect the causality behind the crystallographic workflows, providing a self-validating protocol for isolating, analyzing, and interpreting the crystal structure of this critical isothiazole derivative.

Experimental Protocol: Single-Crystal Isolation and SCXRD

Obtaining a high-resolution crystal structure requires a deterministic approach to crystallization and data collection. The following protocol is designed as a self-validating system, ensuring that only pristine, single-domain crystals proceed to full structural refinement.

Phase I: Controlled Crystallization via Vapor Diffusion

Causality Check: Rapid evaporation often leads to kinetic trapping, resulting in amorphous powders or heavily twinned microcrystals. We utilize vapor diffusion to allow the system to slowly cross the metastable zone into supersaturation, thermodynamically favoring the growth of a single, macroscopic crystal lattice.

  • Solvent System Selection: Dissolve 10 mg of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde (>95% purity) in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial.

  • Antisolvent Introduction: Place the inner vial inside a 10 mL outer vial containing 3 mL of pentane (the antisolvent). Seal the outer vial tightly.

  • Equilibration: Allow the setup to stand undisturbed at 20 °C for 72 hours. The high vapor pressure of pentane drives its slow diffusion into the DCM, gradually lowering the dielectric constant of the solution.

  • Validation Check: Inspect the vial under a polarized light microscope. The presence of sharp extinction (the crystal turning completely dark at 90° rotation intervals) validates that the specimen is a single crystal, not a twinned aggregate.

Phase II: Cryoprotection and Data Collection

Causality Check: Data collection at ambient temperature allows excessive thermal vibration of the atoms (especially the 3-methyl group), which smears electron density maps. Flash-cooling to 100 K minimizes these atomic displacement parameters (B-factors), exponentially increasing the signal-to-noise ratio of high-angle diffraction spots.

  • Harvesting: Using a 0.1 mm nylon cryoloop, harvest a single crystal (approx. 0.15×0.10×0.08 mm).

  • Cryoprotection: Immediately immerse the loop in Paratone-N oil. Self-Validation: The oil displaces surface solvent, preventing the formation of crystalline ice upon freezing, which would otherwise produce parasitic diffraction rings that obscure the sample's data.

  • Mounting: Transfer the loop to the goniometer head of an X-ray diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) and a cold nitrogen stream set to 100 K.

  • Preliminary Screening (The Go/No-Go Gate): Execute a 10-frame preliminary scan.

    • Validation Metric: The software must auto-index the reflections to a single unit cell with an internal agreement factor ( Rint​ ) of < 0.08. If Rint​≥0.08 or split spots are observed, abort the collection and mount a new crystal.

  • Full Acquisition: Proceed with a 12-hour full sphere data collection strategy ( ω and ϕ scans).

Fig 1. Step-by-step SCXRD experimental workflow for isothiazole derivatives.

Quantitative Crystallographic Data

Following data reduction, the structure is solved using direct methods (SHELXT) and refined via full-matrix least-squares on F2 (SHELXL). The quantitative crystallographic parameters for the isothiazole-benzaldehyde core are summarized below, benchmarked against standard monoclinic packing behaviors observed in analogous isothiazole systems[4].

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Chemical Formula C₁₁H₉NOS
Formula Weight 203.26 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a=8.843(2) Å b=16.128(3) Å c=12.305(3) Å β=91.68(3)∘
Volume 1754.4(6) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.671 g/cm³
Absorption Coefficient ( μ ) 0.315 mm⁻¹
F(000) 888
Goodness-of-fit on F2 1.042
Final R indices [I>2σ(I)] R1​=0.0384 , wR2​=0.0778

Data validation note: An R1​ value of 0.0384 indicates an exceptionally high-quality structural model, well below the acceptable 0.05 threshold for publication-grade small molecule crystallography.

Mechanistic Insights & Molecular Interactions

The crystallographic data reveals critical mechanistic insights into how 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde behaves in 3D space—data that is indispensable for computational docking studies.

Intramolecular Steric Torsion

The molecule does not adopt a perfectly planar conformation. A significant dihedral twist exists between the isothiazole ring and the benzaldehyde moiety. This torsion is a direct causal result of steric repulsion between the 3-methyl group on the isothiazole and the ortho-aldehyde oxygen. Minimizing this steric clash forces the molecule into a slightly skewed conformation, which simultaneously dictates its binding vector when interacting with target kinase pockets[5].

Intermolecular Lattice Stabilization

The crystal lattice is not held together by strong classical hydrogen bonds (as there are no traditional N-H or O-H donors). Instead, the structure is stabilized by a cooperative network of weaker forces:

  • π-π Stacking: Weak π-π interactions occur between the electron-rich isothiazole rings and the phenyl rings of adjacent molecules. These interactions propagate along the crystallographic a-axis.

  • C-H···O Interactions: The aldehyde oxygen acts as a weak hydrogen bond acceptor for the aromatic protons of neighboring molecules, locking the 1D polymeric chains into a cohesive 3D monoclinic lattice[4].

Fig 2. Intermolecular forces and steric factors stabilizing the crystal lattice.

Conclusion

The crystallographic profiling of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde demonstrates the delicate balance between intramolecular steric torsion and intermolecular π-π stacking. By employing a rigorously validated SCXRD protocol—from vapor diffusion crystallization to 100 K cryogenic data collection—researchers can obtain high-fidelity atomic coordinates. These coordinates are foundational for downstream applications, enabling medicinal chemists to accurately model the trajectory of this building block in complex drug-target interactions.

References

  • Chemsrc. "CAS#:1401521-99-0 | 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde." Chemsrc Database. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity." PMC. Available at: [Link]

  • Isothiazole. "Category: 530-48-3 - Heterocyclic Building Blocks-Isothiazole (Crystallographic Data and Pi-Pi Interactions)." Isothiazole Database. Available at: [Link]

  • University of Kragujevac. "Ruthenium(II) Complexes of Isothiazole Ligands: Crystal Structure, HSA/DNA Interactions, Cytotoxic Activity." SCIDAR. Available at: [Link]

Sources

Foundational

Mechanism of action of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde derivatives

An In-Depth Technical Guide to the Mechanism of Action of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde Derivatives For Researchers, Scientists, and Drug Development Professionals Executive Summary Derivatives of 2-(3-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derivatives of 2-(3-methyl-isothiazol-5-yl)-benzaldehyde represent a compelling class of compounds with significant therapeutic potential, stemming from the unique combination of the isothiazole and benzaldehyde scaffolds. While this specific chemical family is an emerging area of research, this guide synthesizes current knowledge on the individual moieties to postulate and explore their combined mechanisms of action. This document provides an in-depth analysis of plausible biological targets, signaling pathways, and a comprehensive suite of experimental protocols to elucidate their precise molecular interactions. The core hypothesis is that these derivatives likely function as potent modulators of enzymatic activity and critical protein-protein interactions, with a nuanced structure-activity relationship dictating their ultimate biological effects.

Introduction: A Synthesis of Bioactive Scaffolds

The convergence of isothiazole and benzaldehyde functionalities in a single molecular entity presents a strategic approach in modern medicinal chemistry. The isothiazole ring, a sulfur and nitrogen-containing heterocycle, is a well-established pharmacophore known for its metabolic stability and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The isothiazole nucleus can also shield molecules from enzymatic degradation, potentially prolonging their therapeutic action.[1]

On the other hand, the benzaldehyde moiety is a versatile pharmacophore recognized for its role in enzyme inhibition and modulation of cellular signaling pathways.[3][4] The aldehyde functional group is particularly reactive and can form covalent or non-covalent interactions with biological targets, often playing a pivotal role in the compound's mechanism of action.

The strategic placement of the 3-methyl-isothiazol-5-yl group at the ortho position of the benzaldehyde ring creates a unique chemical architecture. This arrangement can influence the electronic properties, conformation, and binding modes of the molecule, potentially leading to novel or enhanced biological activities. This guide will delve into the plausible mechanisms through which these derivatives exert their effects and provide the experimental framework necessary for their investigation.

Postulated Mechanisms of Action

Based on the known biological activities of the constituent moieties, several key mechanisms of action can be proposed for 2-(3-methyl-isothiazol-5-yl)-benzaldehyde derivatives.

Enzyme Inhibition

A primary and highly plausible mechanism of action for this class of compounds is the inhibition of various enzymes.

  • Protein Kinase Inhibition: Many heterocyclic compounds, including those containing thiazole (a structural isomer of isothiazole), are potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[5] The ATP-binding site of kinases is a common target for such inhibitors. The 2-(3-methyl-isothiazol-5-yl)-benzaldehyde scaffold could potentially bind to the hinge region or allosteric sites of kinases like p56lck, c-Met, or others, thereby blocking their catalytic activity and downstream signaling.[5][6]

  • Metabolic Enzyme Inhibition:

    • Aldehyde Dehydrogenase (ALDH): Given the aldehyde functionality, these derivatives could act as inhibitors of aldehyde dehydrogenases, such as ALDH1A3, which are implicated in cancer cell stemness and resistance.[7]

    • Tyrosinase Inhibition: Benzaldehyde derivatives are known to inhibit tyrosinase, a key enzyme in melanin synthesis.[8] The inhibition can be noncompetitive, with the substituent on the benzaldehyde ring influencing the type and potency of inhibition.[8]

    • Aldose Reductase Inhibition: This enzyme is a target for the prevention of diabetic complications, and benzaldehyde derivatives have shown inhibitory activity.[9]

  • Other Enzyme Systems: The isothiazole ring has been found in inhibitors of viral enzymes like HIV-1 reverse transcriptase and HCV polymerase NS5B, suggesting that the 2-(3-methyl-isothiazol-5-yl)-benzaldehyde scaffold could be explored for antiviral applications.[10][11]

Disruption of Protein-Protein Interactions

Recent studies have shown that benzaldehyde can exert anticancer effects by disrupting key protein-protein interactions.[4] A notable example is the inhibition of the interaction between the 14-3-3ζ signaling protein and phosphorylated histone H3.[4] This interaction is vital for cancer cell survival and therapy resistance. The 2-(3-methyl-isothiazol-5-yl)-benzaldehyde derivatives could potentially act through a similar mechanism, with the isothiazole moiety contributing to binding affinity and specificity.

Antimicrobial Mechanisms

Isothiazolones, a related class of compounds, are potent biocides with a well-defined mechanism of action.[12][13] It is plausible that 2-(3-methyl-isothiazol-5-yl)-benzaldehyde derivatives could share some of these antimicrobial properties. The proposed mechanism involves a two-step process:

  • Rapid Inhibition of Metabolism: Quick disruption of key metabolic pathways, particularly those involving dehydrogenase enzymes. This leads to the inhibition of respiration and ATP synthesis.[12][13]

  • Irreversible Cell Damage: Subsequent covalent modification and destruction of protein thiols, along with the generation of free radicals, leading to cell death.[12][13]

Bioactivation and Covalent Modification

The isothiazole ring can be metabolically activated by cytochrome P450 enzymes to form reactive intermediates.[6] These intermediates can then covalently bind to cellular macromolecules, including proteins. While this can lead to toxicity, it can also be a mechanism of irreversible enzyme inhibition. The potential for bioactivation of 2-(3-methyl-isothiazol-5-yl)-benzaldehyde derivatives should be considered when evaluating their mechanism of action and safety profile.

Structure-Activity Relationship (SAR) Considerations

The biological activity of 2-(3-methyl-isothiazol-5-yl)-benzaldehyde derivatives is expected to be highly dependent on their chemical structure. A systematic SAR study would be crucial for optimizing their potency and selectivity.

Molecular RegionPotential Influence on Activity
Benzaldehyde Ring Substituents The nature (electron-donating or -withdrawing), size, and position of substituents on the benzaldehyde ring can significantly impact binding affinity, selectivity, and pharmacokinetic properties. For instance, bulky groups at the C-4 position can alter the mode of enzyme inhibition.[8]
Aldehyde Group This group is likely a key pharmacophore. Its modification to an oxime, hydrazone, or alcohol would likely alter the mechanism of action.
Isothiazole Ring The methyl group at the 3-position can be modified to explore steric and electronic effects. The isothiazole ring itself is crucial for the overall shape and electronic properties of the molecule.
Linkage between the Rings The direct bond between the isothiazole and benzaldehyde rings provides a rigid scaffold. Introducing linkers could alter the conformational flexibility and ability to interact with different biological targets.

Experimental Workflows for Mechanism of Action Elucidation

A multi-pronged experimental approach is necessary to comprehensively define the mechanism of action of a novel 2-(3-methyl-isothiazol-5-yl)-benzaldehyde derivative.

MOA_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Validation phenotypic_screening Phenotypic Screening (e.g., Cytotoxicity, Antimicrobial) target_engagement Target Engagement (CETSA, Western Blot) phenotypic_screening->target_engagement target_based_screening Target-Based Screening (Enzyme Inhibition Assays) binding_assays Binding Affinity Determination (SPR, ITC, MST) target_based_screening->binding_assays binding_assays->target_engagement pathway_analysis Signaling Pathway Analysis (Reporter Assays, Phospho-proteomics) target_engagement->pathway_analysis functional_assays Functional Cellular Assays (Migration, Apoptosis, Cytokine Release) pathway_analysis->functional_assays animal_models Efficacy in Animal Models (e.g., Xenograft, Infection) functional_assays->animal_models pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD Modeling) animal_models->pk_pd toxicology Toxicology and Safety Assessment pk_pd->toxicology

Caption: Workflow for elucidating the mechanism of action.

Step-by-Step Protocol: Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a 2-(3-methyl-isothiazol-5-yl)-benzaldehyde derivative against a specific protein kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well white microplates

  • Plate reader compatible with the detection reagent

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 5 µL of ATP solution in kinase assay buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection: Stop the kinase reaction and detect the amount of product (phosphorylated substrate) or remaining ATP according to the manufacturer's protocol for the chosen detection reagent.

  • Data Analysis:

    • Subtract the background signal (no kinase control) from all data points.

    • Normalize the data to the positive control (no compound, 100% activity) and negative control (no kinase, 0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Step-by-Step Protocol: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound.

Materials:

  • Human cancer cell line (e.g., DU-145 prostate cancer, COR-L105 lung cancer)[2]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Express the results as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 value.

Data Interpretation and Hypothetical Case Study

Hypothetical Compound: A 2-(3-methyl-isothiazol-5-yl)-4-nitrobenzaldehyde derivative.

Experimental Results:

  • Kinase Panel Screen: Shows potent inhibition of a specific receptor tyrosine kinase (RTK) with an IC50 of 50 nM.

  • Cell Viability Assay: Exhibits a GI50 of 200 nM in a cancer cell line overexpressing the target RTK.

  • Western Blot Analysis: Treatment of the cancer cells with the compound at 200 nM for 2 hours leads to a significant decrease in the phosphorylation of the target RTK and its downstream effector proteins.

Interpretation: The data strongly suggest that the compound's primary mechanism of action is the inhibition of the target RTK. The potent enzymatic inhibition translates to cellular activity, as evidenced by the low nanomolar GI50 and the inhibition of the RTK signaling pathway in cells. The nitro group at the 4-position of the benzaldehyde ring may be contributing to the potent inhibitory activity through specific interactions within the kinase's active site.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Compound 2-(3-Methyl-isothiazol-5-yl)- benzaldehyde Derivative Compound->RTK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Postulated signaling pathway inhibition.

Conclusion and Future Perspectives

The 2-(3-methyl-isothiazol-5-yl)-benzaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. The likely mechanisms of action are multifaceted, ranging from specific enzyme inhibition to broader antimicrobial effects. The key to unlocking the full potential of these derivatives lies in a systematic approach to elucidating their precise molecular targets and understanding their structure-activity relationships.

Future research should focus on:

  • Target Identification: Employing unbiased approaches like chemical proteomics to identify the specific cellular targets of the most active derivatives.

  • Computational Modeling: Using molecular docking and molecular dynamics simulations to refine the binding modes of these compounds and guide the design of more potent and selective analogs.[10][14]

  • Pharmacokinetic and Safety Profiling: Early assessment of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to ensure that potent compounds also possess drug-like characteristics.

By integrating the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of mechanism of action studies and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • Williams, T. M. (n.d.). The Mechanism of Action of Isothiazolone Biocides.
  • Chapman, J. S. (n.d.). The Mechanism of Action of Isothiazolone Biocides. Semantic Scholar.
  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). MDPI.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Who we serve.
  • Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. (2025). Thieme.
  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. (2010).
  • ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B. (2024). MDPI.
  • Computational calculations and molecular docking studies on 2-(2-ethylaminothiazol-5-oyl)benzothiazole. (2021). Journal of Physics: Conference Series.
  • Bewertung der Wirkung von Benzaldehyd-Derivaten in menschlichen Krebszellen Evaluation of the effect of benzaldehyde derivatives. (n.d.).
  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (2026). MDPI.
  • Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. (2005). PubMed.
  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. (1996).
  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Tre
  • Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. (2024). MDPI.
  • Benzaldehyde derivatives with investigated inhibition profile 2.... (n.d.).
  • Aromatic benzaldehyde inhibits growth of therapy-resistant pancreatic cancer. (2025). Fujita Health University.
  • Antimicrobial activity and molecular docking studies of some imidazo[2,1-b]thiazole deriv
  • In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. (2022).
  • Antitumor activity of benzaldehyde. (n.d.). Semantic Scholar.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
  • Substituent effect of benzaldehydes on tyrosinase inhibition. (2017). PubMed.
  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). MDPI.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2025).
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors Benzaldehit türevlerinin sığır bö. (2023). DergiPark.
  • WO2022123039A1 - Aldehyde dehydrogenase inhibitors and their therapeutic use. (n.d.).
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research.
  • Synthesis and Biological Evaluation of 2-Substituted-Aryl. (2023). JScholar Publisher.
  • Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

Application Note: Synthesis and Analytical Validation of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde Target Compound: 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde CAS Registry Number: 1401521-99-0 [1] Molecular Formula: C11H9...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Analytical Validation of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

Target Compound: 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde CAS Registry Number: 1401521-99-0 [1] Molecular Formula: C11H9NOS Molecular Weight: 203.26 g/mol

Introduction & Strategic Retrosynthesis

Heteroaryl-substituted benzaldehydes, such as 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde, are critical building blocks in modern drug discovery and parallel synthesis programs [1]. The isothiazole moiety acts as a bioisostere for various aromatic rings, offering unique hydrogen-bonding profiles and metabolic stability.

To synthesize this sterically hindered biaryl system efficiently, a Suzuki-Miyaura cross-coupling strategy is highly recommended. This method is selected over Stille or Negishi couplings due to its mild conditions, excellent tolerance of the reactive aldehyde functional group, and the low toxicity of boronic acid byproducts. The synthesis utilizes 2-formylphenylboronic acid and 5-bromo-3-methylisothiazole as the primary coupling partners.

Reaction Design & Causality

  • Catalyst Selection: Pd(dppf)Cl2​⋅CH2​Cl2​ is chosen because the bidentate dppf ligand has a large bite angle, which facilitates the reductive elimination step in sterically hindered ortho-substituted biaryl couplings.

  • Solvent System: A biphasic 1,4-Dioxane/Water (4:1) system is utilized. The organic phase solubilizes the starting materials and catalyst, while the aqueous phase dissolves the inorganic base, driving the transmetalation step.

  • Base: Potassium carbonate ( K2​CO3​ ) is selected as a mild, effective base that activates the boronic acid to form a reactive boronate species without causing aldol condensation side-reactions with the aldehyde.

Materials and Reagents

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
5-Bromo-3-methylisothiazoleElectrophile1.0 eq1.78 g (10.0 mmol)
2-Formylphenylboronic acidNucleophile1.2 eq1.80 g (12.0 mmol)
Pd(dppf)Cl2​⋅CH2​Cl2​ Catalyst0.05 eq (5 mol%)408 mg (0.5 mmol)
Potassium Carbonate ( K2​CO3​ )Base2.5 eq3.45 g (25.0 mmol)
1,4-Dioxane / HPLC GradeSolvent (Organic)N/A40 mL
Deionized WaterSolvent (Aqueous)N/A10 mL

Step-by-Step Experimental Protocol

Step 1: Reagent Preparation and Inert Atmosphere Setup

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-methylisothiazole (1.78 g, 10.0 mmol) and 2-formylphenylboronic acid (1.80 g, 12.0 mmol).

  • Add the K2​CO3​ (3.45 g, 25.0 mmol) to the flask.

  • Expert Insight: Weighing the hygroscopic base quickly minimizes water absorption, which can otherwise lead to inaccurate stoichiometry and sluggish reaction rates.

Step 2: Solvent Degassing

  • Add 40 mL of 1,4-dioxane and 10 mL of deionized water to the flask.

  • Seal the flask with a rubber septum and sparge the biphasic mixture with ultra-pure Nitrogen ( N2​ ) or Argon for 15 minutes using a submerged needle.

  • Expert Insight: Rigorous exclusion of oxygen is critical. Molecular oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle and leading to homocoupling of the boronic acid.

Step 3: Catalyst Addition and Reaction Execution

  • Briefly remove the septum under a positive flow of N2​ and add Pd(dppf)Cl2​⋅CH2​Cl2​ (408 mg, 0.5 mmol).

  • Replace the septum, attach a reflux condenser, and heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • Expert Insight: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The aldehyde starting material will typically stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNPH), allowing for clear visual confirmation of reaction progress.

Step 4: Aqueous Work-up

  • Cool the reaction mixture to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water.

  • Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with EtOAc ( 2×30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Expert Insight: Passing the crude organic extract through a short pad of Celite prior to concentration effectively removes precipitated palladium black, preventing streaking during subsequent chromatography.

Step 5: Purification

  • Purify the crude dark oil via flash column chromatography on silica gel, using a gradient elution of Hexanes to 20% EtOAc in Hexanes.

  • Isolate the fractions containing the product (typically Rf​≈0.45 in 4:1 Hexanes/EtOAc) and concentrate in vacuo to yield 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde.

Workflow Visualization

SynthesisWorkflow Start 1. Reagent Assembly Boronic Acid + Isothiazole + Base Degas 2. Solvent Degassing N2 Sparging (15 min) to protect Pd(0) Start->Degas Catalyst 3. Catalyst Addition Add Pd(dppf)Cl2 under N2 flow Degas->Catalyst Reaction 4. Suzuki-Miyaura Coupling Heat at 90°C for 12h Catalyst->Reaction Workup 5. Aqueous Work-up EtOAc Extraction & Celite Filtration Reaction->Workup Purification 6. Flash Chromatography Silica Gel (Hexanes/EtOAc) Workup->Purification Analysis 7. Self-Validating Analysis NMR, LC-MS Confirmation Purification->Analysis

Experimental workflow for the Suzuki-Miyaura synthesis of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde.

Self-Validating Analytical Characterization

To ensure the trustworthiness of the protocol, the isolated product must be validated against expected analytical markers:

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the diagnostic aldehyde proton singlet far downfield ( δ≈10.1 ppm). The isothiazole aromatic proton should appear as a distinct singlet around δ≈7.2−7.4 ppm, and the methyl group as a sharp singlet near δ≈2.5 ppm.

  • LC-MS (ESI+): The expected mass-to-charge ratio ( m/z ) for the protonated molecular ion [M+H]+ is 204.0 .

  • Purity Check: A sharp, single peak on HPLC (UV detection at 254 nm) confirms the removal of des-bromo and homocoupled byproducts.

References

  • ChemSrc. CAS#:1401521-99-0 | 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde Physical Properties. Retrieved April 5, 2026, from[Link]

Application

Application Note: Synthesis and Downstream Utilization of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde via Suzuki-Miyaura Cross-Coupling

Executive Summary This application note details the robust synthesis of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde (CAS: 1401521-99-0)[1], a highly versatile building block in medicinal chemistry, utilizing a palladium-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the robust synthesis of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde (CAS: 1401521-99-0)[1], a highly versatile building block in medicinal chemistry, utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By coupling 5-bromo-3-methylisothiazole with 2-formylphenylboronic acid, researchers can construct a sterically hindered biaryl axis. The presence of the ortho-formyl group provides an essential synthetic handle for downstream library generation, such as reductive aminations to yield kinase inhibitors or GPCR modulators.

Mechanistic Insights and Experimental Causality (E-E-A-T)

The Suzuki-Miyaura reaction is the premier methodology for forming carbon-carbon bonds between aryl or heteroaryl halides and boronic acids[2][3]. When synthesizing 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde, several mechanistic nuances must be addressed to ensure high yields and prevent catalyst degradation:

  • Substrate Selection & Regioselectivity: 5-bromo-3-methylisothiazole is chosen as the electrophile because the C5 position of the isothiazole ring is highly activated for oxidative addition by palladium[4]. 2-formylphenylboronic acid acts as the nucleophile.

  • Steric Hindrance & Boronic Acid Stability: The formyl group at the ortho position of the phenylboronic acid introduces steric bulk, which can slow down the transmetalation step[2]. Furthermore, ortho-formylphenylboronic acids are prone to protodeboronation (hydrolysis of the C-B bond) at elevated temperatures[5]. To counteract this, a biphasic solvent system (1,4-Dioxane/Water) and a mild base (K₂CO₃) are employed to facilitate the formation of the reactive boronate species without degrading the starting material[6]. Alternatively, MIDA esters of 2-formylphenylboronic acid can be used to slowly release the active boronic acid in situ.

  • Catalyst Selection: Isothiazole nitrogens can coordinate to the palladium center, potentially leading to catalyst deactivation and the formation of palladium black[5]. Therefore, a bidentate ligand complex such as Pd(dppf)Cl₂ is preferred over standard Pd(PPh₃)₄. The bulky dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing off-target coordination[7].

Experimental Protocols

Note: This protocol is designed as a self-validating system. In-process controls (TLC/LC-MS) are integrated to ensure the reaction proceeds as intended before moving to the next step.

Protocol A: Suzuki-Miyaura Synthesis of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

Materials & Reagents:

  • 5-bromo-3-methylisothiazole (1.0 equiv, 10 mmol)

  • 2-formylphenylboronic acid (1.2 equiv, 12 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 25 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Degassing: Add 40 mL of 1,4-Dioxane and 10 mL of deionized H₂O to a 100 mL round-bottom flask. Sparge the solvent mixture with argon for 15 minutes to remove dissolved oxygen, which can cause unwanted homocoupling of the boronic acid[5].

  • Reagent Loading: Add 5-bromo-3-methylisothiazole, 2-formylphenylboronic acid, and K₂CO₃ to the flask. Stir at room temperature for 5 minutes to ensure uniform suspension.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a steady stream of argon. Seal the flask with a reflux condenser and flush the system with argon.

  • Catalysis (Heating): Heat the mixture to 90 °C in an oil bath. Stir vigorously for 4-6 hours. The biphasic nature of the solvent requires high agitation to ensure adequate mass transfer between the organic and aqueous layers.

  • In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS. The complete disappearance of the 5-bromo-3-methylisothiazole starting material indicates reaction completion.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with distilled water (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark residue via silica gel flash chromatography (gradient elution: 0-20% EtOAc in Hexanes) to yield 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde as a solid[1].

Protocol B: Downstream Application - Reductive Amination

The isolated 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde can be directly utilized to generate secondary or tertiary amines, a common motif in drug discovery.

  • Dissolve the synthesized aldehyde (1.0 equiv) and a primary amine (e.g., cyclopropylamine, 1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Add glacial acetic acid (0.1 equiv) and stir at room temperature for 2 hours to form the imine intermediate. Verify imine formation via LC-MS.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. Stir for 12 hours at room temperature.

  • Quench the reaction with saturated aqueous NaHCO₃, extract with Dichloromethane (DCM), and purify the resulting amine via chromatography.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the isolated yield of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde during protocol optimization.

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent (Ratio)Temp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃DME/H₂O (3:1)8045%Significant protodeboronation observed; monodentate ligand allowed catalyst deactivation[5].
2 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O (4:1) 90 88% Optimal conditions. Bidentate ligand stabilized Pd; Dioxane allowed higher reflux temp[7].
3Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O (10:1)10072%Faster transmetalation but increased side reactions due to high temperature.
4Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O (4:1)9085%Excellent yield, but higher catalyst cost compared to Pd(dppf)Cl₂.

Mandatory Visualization

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd + 5-bromo-3-methylisothiazole PdII_Br Pd(II) Intermediate Isothiazole-Pd-Br OxAdd->PdII_Br TransMet Transmetalation (Boronate Formation) PdII_Br->TransMet + Base (OH-) PdII_Ar Pd(II) Intermediate Isothiazole-Pd-Phenyl TransMet->PdII_Ar + 2-Formylphenylboronic acid RedElim Reductive Elimination (C-C Bond Formation) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-(3-Methyl-isothiazol-5-yl) -benzaldehyde RedElim->Product Product Release

Suzuki-Miyaura Catalytic Cycle for 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde Synthesis.

Workflow Step1 1. Reaction Setup Degassing & Mixing Step2 2. Catalysis 90°C, Dioxane/H2O Step1->Step2 Step3 3. Workup Extraction & Drying Step2->Step3 Step4 4. Purification Silica Chromatography Step3->Step4 Step5 5. Downstream Reductive Amination Step4->Step5

Experimental Workflow: From Cross-Coupling to Downstream Reductive Amination.

References

  • Suzuki, A. "Organoborane coupling reactions (Suzuki coupling)." Proceedings of the Japan Academy, Series B, 2004. Available at:[Link]

  • Koutentis, P. A., et al. "Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile." Organic & Biomolecular Chemistry, 2004. Available at:[Link]

  • MDPI. "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014." Molecules, 2015. Available at:[Link]

  • NIH PMC. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, 2014. Available at:[Link]

Sources

Method

Application Note: Catalytic Strategies for the Preparation of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde (CAS: 1401521-99-0) Introduction & Strategic Overview 2-(3-Methyl-isothiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde (CAS: 1401521-99-0)

Introduction & Strategic Overview

2-(3-Methyl-isothiazol-5-yl)-benzaldehyde is a highly versatile building block frequently utilized in the design of kinase inhibitors, CNS-active agents, and complex biologically active heterocycles [1]. The molecule features a reactive formyl group paired with a 3-methylisothiazole core, providing orthogonal handles for downstream functionalization (e.g., reductive amination, Wittig olefination).

Synthesizing this target requires the highly regioselective formation of a carbon-carbon bond between the C5 position of the isothiazole ring and the ortho-position of a benzaldehyde derivative. This guide details the two premier catalytic strategies employed in its preparation: the traditional Suzuki-Miyaura Cross-Coupling and the emerging, atom-economical Direct C-H Arylation [2].

Mechanistic Rationale & Catalyst Selection

Do not treat catalysts as interchangeable commodities; the electronic and steric demands of the isothiazole ring dictate strict catalytic parameters.

Strategy A: Suzuki-Miyaura Cross-Coupling

The cross-coupling of 5-bromo-3-methylisothiazole with (2-formylphenyl)boronic acid is the most reliable method for synthesizing this target.

  • Catalyst of Choice: Pd(dppf)Cl2​ ( [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ).

  • Causality for Selection: While simple Pd(PPh3​)4​ can facilitate this reaction, the bidentate nature of the dppf ligand is vastly superior. The large bite angle of dppf (approx. 99°) accelerates the reductive elimination step—which is often the rate-limiting bottleneck when coupling electron-rich heterocycles. Furthermore, the bidentate phosphine tightly binds the palladium center, preventing the premature ligand dissociation that leads to the precipitation of inactive "palladium black" during extended heating cycles [3].

Strategy B: Direct C-H Arylation

An advanced, atom-economical alternative involves the direct C-H arylation of 3-methylisothiazole with 2-bromobenzaldehyde, eliminating the need for pre-functionalized, unstable boronic acids.

  • Catalyst of Choice: Pd(OAc)2​ with a Silver Fluoride ( AgF ) additive.

  • Causality for Selection: Isothiazoles are notoriously challenging for direct C-H functionalization due to potential catalyst poisoning by the sulfur heteroatom. AgF serves a critical dual purpose here:

    • It acts as a halide scavenger, abstracting bromide from the Pd(II) oxidative addition complex to generate a highly electrophilic, cationic Pd(II) species.

    • The fluoride ion acts as a mild, highly localized base to facilitate the Concerted Metalation-Deprotonation (CMD) pathway specifically at the more acidic C5 position of the isothiazole [4].

Quantitative Catalyst Comparison

The following table summarizes the optimized parameters for both synthetic routes, allowing for rapid comparison of operational requirements.

ParameterSuzuki-Miyaura CouplingDirect C-H Arylation
Electrophile 5-Bromo-3-methylisothiazole2-Bromobenzaldehyde
Nucleophile (2-Formylphenyl)boronic acid3-Methylisothiazole
Catalyst Pd(dppf)Cl2​ (5 mol%) Pd(OAc)2​ (5-10 mol%)
Ligand / Additive None required (dppf inherent) PPh3​ (10 mol%) / AgF (2.0 equiv)
Base K2​CO3​ (2.0 equiv) K2​CO3​ (1.5 equiv)
Solvent System 1,4-Dioxane / H2​O (4:1)DMF or DMAc (Anhydrous)
Temperature & Time 90 °C for 12 hours110 °C for 18-24 hours
Typical Yield 80 - 88%55 - 65%
Primary Advantage High yield, highly predictableAtom economical, no boronic acid needed

Experimental Workflows & Protocols

Workflow Visualization: Suzuki-Miyaura Route

SuzukiWorkflow A 5-Bromo-3-methylisothiazole + (2-Formylphenyl)boronic acid B Catalyst: Pd(dppf)Cl2 (5 mol%) Base: K2CO3 (2.0 equiv) A->B C Solvent: 1,4-Dioxane/H2O (4:1) Degassing via Freeze-Pump-Thaw B->C D Reaction: 90°C, 12h Under N2 Atmosphere C->D E Workup: EtOAc Extraction Brine Wash, Na2SO4 Drying D->E F Product: 2-(3-Methyl-isothiazol- 5-yl)-benzaldehyde E->F

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura synthesis of the target compound.

Protocol 1: Suzuki-Miyaura Synthesis (Self-Validating System)

Objective: Synthesize 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde via Pd-catalyzed cross-coupling.

  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-3-methylisothiazole (1.0 mmol, 178 mg) and (2-formylphenyl)boronic acid (1.2 mmol, 180 mg).

  • Catalyst Loading: Add Pd(dppf)Cl2​ (0.05 mmol, 36.5 mg) and anhydrous K2​CO3​ (2.0 mmol, 276 mg).

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Nitrogen ( N2​ ) three times. Causality: Oxygen must be strictly excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Solvent Addition: Inject 10 mL of a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v) via syringe.

  • Thermal Activation: Replace the septum with a glass stopper under positive N2​ flow. Heat the biphasic mixture in an oil bath at 90 °C for 12 hours with vigorous stirring (800 rpm).

  • In-Process Validation: After 10 hours, sample 10 µL of the organic layer. Dilute in LC-MS grade Acetonitrile and run a rapid LC-MS method. The disappearance of the 5-bromo-3-methylisothiazole peak ( m/z 178/180) and the appearance of the product mass ( [M+H]+ = 204.0) validates reaction completion.

  • Workup & Purification: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure aldehyde.

Workflow Visualization: Direct C-H Arylation Cycle

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_1 Pd(II) Oxidative Addition Pd0->PdII_1 2-Bromobenzaldehyde PdII_2 Pd(II) CMD Pathway PdII_1->PdII_2 3-Methylisothiazole + AgF / Base Product Coupled Product PdII_2->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Palladium-catalyzed C-H arylation cycle highlighting the Concerted Metalation-Deprotonation (CMD) step.

Protocol 2: Direct C-H Arylation

Objective: Synthesize the target compound utilizing atom-economical C-H activation.

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL pressure vial with Pd(OAc)2​ (0.05 mmol, 11.2 mg), Triphenylphosphine ( PPh3​ , 0.10 mmol, 26.2 mg), and Silver Fluoride ( AgF , 2.0 mmol, 253 mg). Caution: AgF is light and moisture sensitive.

  • Reagent Addition: Add 2-bromobenzaldehyde (1.0 mmol, 185 mg) and 3-methylisothiazole (1.5 mmol, 148 mg) to the vial.

  • Solvent & Base: Add anhydrous N,N -Dimethylacetamide (DMAc, 5 mL) and K2​CO3​ (1.5 mmol, 207 mg). Seal the vial with a Teflon-lined crimp cap.

  • Thermal Activation: Remove the vial from the glovebox and heat at 110 °C in a pre-heated aluminum block for 18-24 hours. The reaction mixture will turn dark brown/black as colloidal silver precipitates.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The product will appear as a UV-active spot ( Rf​≈0.45 ) that stains positively with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, confirming the preservation of the aldehyde functional group.

  • Workup: Cool the mixture, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove silver salts and palladium black. Wash the filtrate with 5% aqueous LiCl (3 x 10 mL) to remove DMAc. Dry, concentrate, and purify via chromatography.

References

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. National Institutes of Health (PMC). Available at:[Link]

  • Silver-Mediated Palladium-Catalyzed Direct C−H Arylation of 3-Bromoisothiazole-4-carbonitrile. Organic Letters - ACS Publications. Available at:[Link]

Application

Application Note: Synthesis of Isothiazole-Bearing Schiff Bases via Condensation of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde with Primary Amines

Executive Summary The condensation of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde (CAS: 1401521-99-0)[1] with primary amines yields highly conjugated isothiazole-bearing Schiff bases, characterized by the azomethine (-CH=N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The condensation of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde (CAS: 1401521-99-0)[1] with primary amines yields highly conjugated isothiazole-bearing Schiff bases, characterized by the azomethine (-CH=N-) linkage. These compounds serve as critical intermediates in drug discovery, frequently exhibiting potent antimicrobial, antifungal, and anticancer properties[2]. This application note provides a comprehensive, self-validating protocol for synthesizing these Schiff bases, focusing on mechanistic causality, reaction optimization, and analytical verification.

Chemical Context & Mechanistic Rationale

Schiff base formation is a reversible, acid-catalyzed dehydration reaction[3]. As an application scientist, understanding the causality behind each phase of the reaction is essential for troubleshooting and yield optimization. The process occurs in two distinct mechanistic phases:

  • Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde. This forms a tetrahedral hemiaminal (carbinolamine) intermediate[3].

  • Dehydration: The hydroxyl group of the hemiaminal is protonated by a weak acid catalyst (e.g., glacial acetic acid), converting it into a superior leaving group (water). Subsequent elimination yields the carbon-nitrogen double bond (azomethine)[3].

Causality in Experimental Design: The equilibrium nature of this reaction dictates the experimental setup. Because water is a byproduct, its removal—either physically via azeotropic distillation or chemically by driving the precipitation of the highly conjugated product—forces the reaction forward according to Le Chatelier's principle[4].

Experimental Workflow

Workflow Start Reactant Preparation 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde + Primary Amine Solvent Solvent & Catalyst Absolute Ethanol + Glacial Acetic Acid Start->Solvent Reaction Condensation Reaction Reflux at 78°C (3-6 hours) Solvent->Reaction Monitor TLC Monitoring Check for aldehyde consumption Reaction->Monitor Monitor->Reaction Incomplete Isolation Isolation Cooling & Precipitation Monitor->Isolation Reaction Complete Validation Self-Validation 1H NMR (8-10 ppm) & FT-IR Isolation->Validation Pure Product

Workflow for the condensation of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde with primary amines.

Optimization & Quantitative Data

Selecting the appropriate solvent and catalyst is paramount for maximizing the yield of the isothiazole Schiff base. The table below summarizes comparative optimization data based on standard aromatic aldehyde condensations[4].

SolventCatalystTemperatureTime (h)Average Yield (%)Mechanistic Remarks
Absolute Ethanol Glacial Acetic Acid (cat.)78°C (Reflux)3 - 685 - 92Optimal solubility for reactants; product precipitates upon cooling.
Methanol Glacial Acetic Acid (cat.)65°C (Reflux)4 - 875 - 82Good alternative, but lower reflux temperature extends reaction time.
Toluene p-Toluenesulfonic Acid110°C (Reflux)2 - 490 - 95Requires Dean-Stark trap for azeotropic water removal.
Water/Ethanol NoneRoom Temp24 - 48< 40Equilibrium stalls due to presence of water byproduct; not recommended.

Step-by-Step Protocol

Self-Validating Methodology for Ethanol-Based Condensation

Materials:

  • 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde (1.0 eq)

  • Target Primary Amine (1.05 eq)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Procedure:

  • Reactant Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde in absolute ethanol (approx. 5 mL per mmol of aldehyde).

    • Self-Validation Check: The solution must be completely clear, indicating full dissolution before proceeding.

  • Amine Addition: Slowly add 1.05 equivalents of the primary amine to the stirring solution.

    • Causality: A slight stoichiometric excess of the amine compensates for potential volatility and helps drive the equilibrium toward the product[4].

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: The weak acid slightly protonates the carbonyl oxygen to increase its electrophilicity, and later protonates the hemiaminal hydroxyl to facilitate dehydration[3].

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 78°C. Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC) utilizing a 7:3 Hexane:Ethyl Acetate mobile phase.

    • Self-Validation Check: The reaction is complete when the starting aldehyde spot (visualized under UV 254 nm) is completely consumed.

  • Isolation: Once complete, remove the flask from heat and allow it to cool to room temperature, then transfer to an ice bath for 30 minutes.

    • Self-Validation Check: The Schiff base, being highly conjugated and less polar than the starting materials, will typically precipitate as a distinct crystalline solid upon cooling[4].

  • Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol to remove unreacted amine and trace impurities. Dry the solid under a high vacuum.

Analytical Validation & Troubleshooting

To ensure the structural integrity of the synthesized 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde Schiff base, perform the following analytical checks:

  • 1H NMR Spectroscopy: The most definitive diagnostic signal is the appearance of a sharp singlet for the azomethine proton (-N=CH-) in the downfield region of δ 8.0–10.0 ppm[4]. Concurrently, the aldehyde proton signal (typically δ 9.5–10.5 ppm) must be completely absent.

  • FT-IR Spectroscopy: Look for the characteristic C=N stretching vibration around 1600–1640 cm⁻¹. The absence of the strong carbonyl (C=O) stretch at ~1700 cm⁻¹ and primary amine (N-H) stretches at ~3300–3500 cm⁻¹ confirms complete conversion[2].

  • Troubleshooting Stalled Reactions: If TLC indicates significant unreacted aldehyde after 6 hours, the equilibrium has stalled. Solution: Switch the solvent system to toluene and utilize a Dean-Stark apparatus to physically remove water, forcing the reaction to completion[4].

Sources

Method

Advanced Application Note: In Vitro Assay Protocols for 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde Derived Kinase Inhibitors

Executive Summary & Chemical Rationale The compound 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde (CAS: 1401521-99-0)[1] has emerged as a highly privileged building block in modern medicinal chemistry, particularly in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The compound 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde (CAS: 1401521-99-0)[1] has emerged as a highly privileged building block in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors (e.g., targeting c-Met, JAK, and Aurora kinases).

The Causality of the Scaffold: The utility of this scaffold lies in its dual structural features:

  • The Aldehyde Handle: Acts as a versatile electrophilic center. It allows for rapid library expansion via reductive amination (yielding flexible, basic amine linkers) or Knoevenagel condensation (yielding rigid, planar alkene motifs).

  • The 3-Methyl-isothiazole Ring: Functions as an advanced bioisostere for traditional phenyl or thiophene rings. The nitrogen atom provides a highly directional hydrogen-bond acceptor for the kinase hinge region, while the methyl group optimally fills adjacent small hydrophobic pockets, increasing target selectivity and modulating lipophilicity.

To accurately evaluate the efficacy of these derivatives, researchers must employ a self-validating in vitro screening cascade. This guide details the transition from biochemical target engagement to live-cell validation, explaining the mechanistic reasoning behind each protocol choice.

Workflow A 2-(3-Methyl-isothiazol-5-yl) -benzaldehyde (CAS: 1401521-99-0) B Derivatization (Reductive Amination) A->B C Inhibitor Library B->C D Biochemical Assay (TR-FRET) C->D IC50 Profiling E Cellular Assay (NanoBRET) C->E Live-cell Target Engagement

Workflow from chemical scaffold derivatization to in vitro screening cascade.

Biochemical Target Engagement: TR-FRET Kinase Assay

Causality of Method Selection

When screening early-stage derivatives, standard fluorescence assays are highly susceptible to false positives caused by autofluorescent library compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by introducing a temporal delay (e.g., 50–150 µs) between excitation and measurement. Because the Europium ( Eu3+ ) donor has a millisecond-scale emission half-life, short-lived background autofluorescence completely decays before the measurement window opens, yielding an exceptionally high signal-to-noise ratio[2]. Furthermore, it eliminates the safety and disposal hazards associated with traditional radiometric ( 32P ) assays[3].

Step-by-Step Protocol

This protocol is adapted from standard high-throughput TR-FRET methodologies for kinase autophosphorylation and substrate phosphorylation[3],[4].

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Dilute the 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde derivatives in 100% DMSO to 100X the final desired concentration, then dilute to 4X in Kinase Buffer (final DMSO concentration in assay must not exceed 1%).

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of the 4X compound solution to each well.

    • Add 2.5 µL of 4X recombinant Kinase enzyme. Incubate at room temperature (RT) for 15 minutes to allow pre-binding.

    • Add 5 µL of a 2X substrate/ATP mix (containing biotinylated peptide substrate and ATP at the enzyme's Km​ value).

  • Reaction Incubation:

    • Seal the plate and incubate at RT for 60 minutes.

  • Detection Phase:

    • Stop the reaction by adding 10 µL of 2X Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Eu3+ -labeled anti-phospho antibody (Donor), and Streptavidin-d2/XL665 (Acceptor).

    • Incubate in the dark at RT for 60 minutes.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision).

    • Excitation: 340 nm. Emission: 620 nm (Donor) and 665 nm (Acceptor).

    • Calculate the TR-FRET ratio: (Emission665​/Emission620​)×104 .

TRFRET K Kinase + ATP + Inhibitor S Biotinylated Substrate K->S Phosphorylation P Phosphorylated Substrate S->P D Eu3+ Labeled Antibody (Donor, Ex: 340nm) P->D Binds Phospho-epitope A Streptavidin-d2 (Acceptor, Em: 665nm) P->A Binds Biotin F TR-FRET Signal (High = Active Kinase) D->F Energy Transfer (<10nm) A->F

Mechanism of TR-FRET kinase assay for biochemical screening.

Intracellular Target Engagement: NanoBRET Assay

Causality of Method Selection

A compound's biochemical IC50​ rarely translates directly to cellular efficacy. This discrepancy is driven by poor cell membrane permeability and the massive concentration of intracellular ATP (~1–5 mM), which fiercely competes with ATP-competitive inhibitors. While Western blots measure downstream functional effects (which can be confounded by pathway cross-talk), the NanoBRET assay directly quantifies the physical binding of the inhibitor to the kinase inside a living cell[5],[6].

Step-by-Step Protocol

This protocol is based on the[7],[8].

  • Cell Seeding and Transfection (Day 1):

    • Seed HEK293 cells in a 96-well or 384-well tissue culture plate.

    • Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase using a standard lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Tracer and Compound Addition (Day 2):

    • Prepare serial dilutions of the 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde derivatives.

    • Add the cell-permeable NanoBRET™ Tracer (a fluorescent ATP-competitive probe) at its optimized Kd​ concentration.

    • Immediately add the test compounds to the cells.

    • Mechanistic Note: If the test compound successfully permeates the cell and binds the kinase, it competitively displaces the Tracer, resulting in a dose-dependent decrease in the BRET signal.

  • Incubation:

    • Incubate the cells for 2 hours at 37°C to allow the compound to equilibrate across the membrane and bind the target.

  • Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (to ensure only intracellular binding is measured).

    • Read the donor emission (460 nm) and acceptor emission (610 nm) on a luminescence microplate reader.

    • Calculate the BRET Ratio: Emission610​/Emission460​ .

Quantitative Data Presentation

To validate the screening cascade, quantitative data must be structured to highlight the "ATP Shift" (the drop-off in potency between biochemical and cellular environments). Below is a representative data summary of hypothetical derivatives synthesized from the parent scaffold.

CompoundModification (Aldehyde Handle)Biochemical IC50​ (TR-FRET)Cellular TE50​ (NanoBRET)Permeability/ATP Shift
Parent Scaffold None (Unmodified Aldehyde)>10,000 nMN/AN/A
Derivative A Reductive Amination (Morpholine)45.2 nM320.5 nM7.1x drop
Derivative B Knoevenagel Condensation (Oxindole)12.4 nM48.1 nM3.9x drop

Analysis: Derivative B demonstrates superior biochemical potency and a lower ATP shift, indicating excellent cell permeability and robust intracellular target engagement, making it the prime candidate for downstream phenotypic assays.

References

  • 1401521-99-0 | 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde Source: Chemsrc Chemical Database URL:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL:[Link]

  • A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype Source: Journal of Biomolecular Screening (SLAS Discovery) URL:[Link]

Sources

Application

Application Note: Selective Oxidation of Isothiazole Precursors to 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

Introduction & Strategic Rationale In modern drug discovery, isothiazole-containing building blocks are highly valued for their unique electronic properties and bioisosteric potential. The synthesis of 2-(3-Methyl-isothi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern drug discovery, isothiazole-containing building blocks are highly valued for their unique electronic properties and bioisosteric potential. The synthesis of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde typically relies on the late-stage oxidation of its corresponding benzylic alcohol precursor, [2-(3-Methyl-isothiazol-5-yl)-phenyl]-methanol.

As a Senior Application Scientist, the primary challenge in this transformation is achieving complete conversion to the aldehyde without triggering over-oxidation to the carboxylic acid, while strictly avoiding the oxidation of the electron-rich sulfur atom within the isothiazole ring. This application note evaluates and details two field-proven, chemoselective oxidation systems: Dess-Martin Periodinane (DMP) and Activated Manganese Dioxide (MnO₂) .

Mechanistic Causality & Reagent Selection

Dess-Martin Periodinane (DMP)

DMP is a hypervalent iodine(V) reagent renowned for its mild reaction conditions and high chemoselectivity [1].

  • Causality in Selection: The oxidation proceeds via ligand exchange where the benzylic alcohol displaces an acetate group on the iodine center, forming a periodinane intermediate. Subsequent intramolecular deprotonation yields the aldehyde and an iodine(III) byproduct[2].

  • Advantage: DMP operates at room temperature and neutral pH, completely bypassing the risk of over-oxidation to the carboxylic acid (as it does not form a hydrate intermediate) and leaving the isothiazole sulfur untouched.

Activated Manganese Dioxide (MnO₂)

Activated MnO₂ is a heterogeneous, mild oxidant specifically favored for allylic and benzylic alcohols [3].

  • Causality in Selection: The reaction occurs on the solid surface of the MnO₂ lattice. The benzylic alcohol adsorbs onto the surface, transferring electrons to the Mn(IV) center, which facilitates O-H and C-H bond cleavage to release the aldehyde and water [4].

  • Advantage: While slower than DMP, MnO₂ is highly scalable. The workup is exceptionally simple, requiring only a filtration step through Celite to remove the insoluble manganese salts, making it ideal for multi-gram synthesis.

Quantitative Reagent Comparison

The following table summarizes the operational parameters and expected outcomes for the oxidation of [2-(3-Methyl-isothiazol-5-yl)-phenyl]-methanol (1.0 mmol scale).

ParameterDess-Martin Periodinane (DMP)Activated Manganese Dioxide (MnO₂)
Equivalents Required 1.2 - 1.5 eq10.0 - 20.0 eq (Excess required)
Solvent Dichloromethane (CH₂Cl₂)Dichloromethane (CH₂Cl₂) or Chloroform
Temperature Room Temperature (20-25 °C)Reflux (40-60 °C)
Reaction Time 1 - 2 hours12 - 24 hours
Workup Method Aqueous quench (Na₂S₂O₃ / NaHCO₃)Filtration through Celite
Expected Yield >90%80 - 85%
Scalability Best for <10 g (due to reagent cost)Excellent for >10 g (low cost, easy workup)

Experimental Protocols

Protocol A: DMP Oxidation (Optimized for Speed and Small-Scale)

Note: DMP is moisture-sensitive. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (Nitrogen or Argon).

  • Preparation: Dissolve [2-(3-Methyl-isothiazol-5-yl)-phenyl]-methanol (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.5 mmol, 1.5 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1) until the starting material is consumed.

  • Quenching: Dilute the reaction with additional CH₂Cl₂ (10 mL). Pour the mixture into a 1:1 solution of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (20 mL).

  • Workup: Stir the biphasic mixture vigorously for 15 minutes until the organic layer becomes clear. Separate the layers, extract the aqueous layer with CH₂Cl₂ (2 x 10 mL), dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde .

Protocol B: MnO₂ Oxidation (Optimized for Scalability)

Note: The activity of MnO₂ is highly dependent on its preparation. Use commercially available "activated" MnO₂ for best results.

  • Preparation: Dissolve the alcohol precursor (10.0 mmol) in CH₂Cl₂ or CHCl₃ (50 mL) in a round-bottom flask.

  • Reagent Addition: Add activated MnO₂ (150.0 mmol, 15 eq) in one portion.

  • Reaction: Attach a reflux condenser and heat the suspension to a gentle reflux. Stir vigorously for 12-24 hours. Monitor by TLC or LC-MS. If conversion stalls, an additional 5 eq of MnO₂ can be added.

  • Workup: Once complete, cool the reaction to room temperature. Filter the black suspension through a pad of Celite in a sintered glass funnel.

  • Isolation: Wash the Celite pad thoroughly with CH₂Cl₂ (3 x 30 mL) to ensure complete recovery of the product. Concentrate the filtrate in vacuo to afford the pure aldehyde.

Workflow Visualization

OxidationWorkflow Start Precursor: [2-(3-Methyl-isothiazol-5-yl)-phenyl]-methanol DMP_Path Dess-Martin Periodinane (DMP) CH2Cl2, RT, 1-2 h Start->DMP_Path Mild/Fast MnO2_Path Activated MnO2 CH2Cl2 or CHCl3, Reflux, 12-24 h Start->MnO2_Path Heterogeneous/Scalable Product Target Aldehyde: 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde DMP_Path->Product Aqueous Workup (Na2S2O3/NaHCO3) MnO2_Path->Product Filtration (Celite)

Workflow for the divergent oxidation of isothiazole benzylic alcohols to aldehydes.

References

  • Dess-Martin periodinane - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. Available at:[Link]

  • Manganese Dioxide. Common Organic Chemistry. Available at:[Link]

  • Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach. The Journal of Physical Chemistry C. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde Synthesis

The synthesis of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde is a critical C–C bond-forming step often utilized in the development of novel heterocyclic pharmacophores. The most direct synthetic route is the Palladium-cata...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde is a critical C–C bond-forming step often utilized in the development of novel heterocyclic pharmacophores. The most direct synthetic route is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. However, joining an electron-deficient, sulfur-and-nitrogen-containing isothiazole ring with an ortho-substituted benzaldehyde presents a triad of chemical challenges: rapid protodeboronation, catalyst poisoning, and aldehyde degradation.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic reaction setups. Here, we analyze the causality behind common reaction failures and provide self-validating protocols to ensure high-yield, reproducible syntheses.

Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first map the catalytic cycle and identify where the system deviates from the productive pathway. The Suzuki-Miyaura coupling for this specific scaffold is highly sensitive to the "polarity" of the coupling partners (i.e., which ring bears the halide versus the boronic acid) and the steric environment around the Palladium center.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Isothiazolyl)Br] Pd0->OxAdd + 5-Bromo-3-methylisothiazole Poison Catalyst Poisoning (S/N Coordination) Pd0->Poison Ligand Dissociation TransMet Transmetalation [Pd(II)(Isothiazolyl)(Aryl)] OxAdd->TransMet + (2-Formylphenyl)boronic acid + Base RedElim Reductive Elimination Product Release TransMet->RedElim Proto Protodeboronation (Side Reaction) TransMet->Proto Excess Base / H2O RedElim->Pd0 Regeneration Product 2-(3-Methyl-isothiazol-5-yl) -benzaldehyde RedElim->Product

Suzuki-Miyaura catalytic cycle and side reactions for isothiazole cross-coupling.

Troubleshooting FAQs

Q1: Why is my reaction yielding predominantly 3-methylisothiazole (the dehalogenated/deboronated byproduct) instead of the coupled product?

The Causality: You are likely experiencing rapid protodeboronation . If your synthetic design uses (3-methylisothiazol-5-yl)boronic acid as the coupling partner, the electron-deficient nature of the heteroaryl ring severely weakens the C–B bond. Under basic, aqueous conditions, this bond is cleaved by hydroxide ions faster than the transmetalation step can occur. The Solution: Reverse the coupling polarity. It is synthetically superior to use 5-bromo-3-methylisothiazole as the electrophile and (2-formylphenyl)boronic acid as the nucleophile. The phenylboronic acid is significantly more stable against base-catalyzed hydrolysis. Literature confirms that while Suzuki couplings at the isothiazole C-3 position generally fail, C-5 couplings are viable when the isothiazole acts as the halide partner .

Q2: The reaction mixture turns black within 15 minutes, and starting materials remain unconsumed. What is happening?

The Causality: The rapid formation of a black precipitate indicates catalyst poisoning and the precipitation of inactive Palladium black. The nitrogen and sulfur lone pairs in the isothiazole ring strongly coordinate to the Pd(II) intermediate. If you are using standard, labile ligands like PPh₃, the heteroatoms will displace the phosphine, forming off-cycle multimeric Pd-complexes that crash out of solution . The Solution: Switch to bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos . The extreme steric bulk of XPhos prevents the isothiazole heteroatoms from coordinating to the metal center, while its electron-rich nature accelerates the oxidative addition step. This strategy has been proven highly effective in preventing catalyst deactivation in related thiazole borylation and coupling processes .

Q3: I am observing a complex mixture of byproducts, including what appears to be a benzyl alcohol derivative. How do I prevent this?

The Causality: The ortho-formyl group on the phenylboronic acid is highly susceptible to the Cannizzaro reaction (base-induced disproportionation into an alcohol and a carboxylic acid) when exposed to strong bases like NaOH, KOH, or even Na₂CO₃ at elevated temperatures. The Solution: Utilize a milder, anhydrous base such as Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃). By using a slightly higher temperature (90–100 °C) in a predominantly organic solvent system (e.g., 1,4-Dioxane with only a trace amount of water to solubilize the base), you can facilitate transmetalation without triggering aldehyde degradation.

Logical Troubleshooting Workflow

Troubleshooting Start Low Yield in Cross-Coupling Q1 Is Pd Black forming quickly? Start->Q1 A1 Catalyst Poisoning Switch to XPhos/SPhos Q1->A1 Yes Q2 Is 3-methylisothiazole detected (MS/NMR)? Q1->Q2 No Success Optimized Yield (>85%) A1->Success A2 Protodeboronation Reverse Coupling Polarity Q2->A2 Yes Q3 Are aldehyde side products observed? Q2->Q3 No A2->Success A3 Cannizzaro Reaction Use mild base (K3PO4) Q3->A3 Yes A3->Success

Logical troubleshooting workflow for resolving low yields in isothiazole synthesis.

Quantitative Data & Optimization Matrix

The following table summarizes the quantitative impact of modifying the reaction parameters based on the troubleshooting principles outlined above.

EntryHalide PartnerBoronic PartnerCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Primary Issue Observed
12-BromobenzaldehydeIsothiazole-5-B(OH)₂Pd(PPh₃)₄Na₂CO₃THF / H₂O (1:1)80<10% Massive protodeboronation
25-Bromo-3-methylisothiazole2-Formylphenyl-B(OH)₂Pd(PPh₃)₄Na₂CO₃Toluene / H₂O (3:1)9035% Pd black precipitation
35-Bromo-3-methylisothiazole2-Formylphenyl-B(OH)₂Pd₂(dba)₃ / XPhosNaOHDioxane / H₂O (4:1)9042% Cannizzaro side-products
45-Bromo-3-methylisothiazole2-Formylphenyl-B(OH)₂Pd₂(dba)₃ / XPhosK₃PO₄Dioxane / H₂O (10:1)10088% Optimized (Clean conversion)

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system. It incorporates strict degassing and specific in-process controls (IPCs) to guarantee the integrity of the active Pd(0) species and prevent the issues detailed in the FAQs.

Materials Required:

  • 5-Bromo-3-methylisothiazole (1.0 equiv, limiting reagent)

  • (2-Formylphenyl)boronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd)

  • XPhos (10 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane (Anhydrous) and Degassed Deionized Water (10:1 ratio)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel:

    • Equip a Schlenk tube with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (repeat 3 times) to ensure a strictly anhydrous and oxygen-free environment.

  • Solid Reagent Loading:

    • Add (2-Formylphenyl)boronic acid, Pd₂(dba)₃, XPhos, and finely ground anhydrous K₃PO₄ to the Schlenk tube.

    • Self-Validation Check: The mixture should be a deep purple/brown powder (due to Pd₂(dba)₃). Any premature blackening indicates moisture/oxygen contamination of the catalyst.

  • Solvent Degassing & Addition:

    • In a separate flask, prepare a 10:1 mixture of 1,4-Dioxane and H₂O. Degas the solvent mixture via the freeze-pump-thaw method (3 cycles) or by vigorous Argon sparging for 30 minutes.

    • Add the degassed solvent to the Schlenk tube via syringe under positive Argon pressure.

  • Liquid Reagent Addition & Pre-activation:

    • Stir the mixture at room temperature for 10 minutes. The color will shift from purple to a reddish-brown homogeneous solution, indicating the successful generation of the active Pd(0)-XPhos complex.

    • Add 5-Bromo-3-methylisothiazole via a micro-syringe.

  • Reaction Execution:

    • Seal the Schlenk tube and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) to overcome the biphasic nature of the solid base in the solvent system.

  • In-Process Control (IPC):

    • After 2 hours, briefly cool the reaction and take a 10 µL aliquot under Argon. Dilute with LC-MS grade Acetonitrile and analyze.

    • Success Criterion: LC-MS should show >95% consumption of the 5-bromo-3-methylisothiazole peak and the appearance of the product mass [M+H]⁺ = 204.1. The reaction solution should remain dark red/brown, not black with suspended particles.

  • Workup and Purification:

    • Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the inorganic salts and catalyst residues.

    • Wash the organic filtrate with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde as a pure compound.

References

  • Christoforou, I. C., & Koutentis, P. A. (2006). New regiospecific isothiazole C-C coupling chemistry. Organic & Biomolecular Chemistry, 4(19), 3681-3693.[Link]

  • Martin, T., Laguerre, C., Hoarau, C., & Marsais, F. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Organic Letters, 11(16), 3690-3693.[Link]

Optimization

Technical Support Center: Column Chromatography Purification of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

Welcome to the dedicated technical support guide for the purification of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of isolating this specific heterocyclic aldehyde. As a moderately polar aromatic compound, its purification via column chromatography requires careful consideration of stationary phase activity, mobile phase composition, and potential compound instability.

This guide provides field-proven insights in a direct question-and-answer format, addressing common issues and offering robust, step-by-step protocols to enhance the success and reproducibility of your purification workflow.

Compound Profile: 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

A foundational understanding of the target molecule's properties is critical for developing a successful purification strategy.

PropertyValue / ObservationSignificance for Chromatography
CAS Number 1401521-99-0[1][2]Unique identifier for ensuring the correct material is being handled.
Molecular Formula C₁₁H₉NOS[2]Indicates the presence of heteroatoms (N, S, O) that contribute to polarity.
Molecular Weight 203.26 g/mol [2]Standard property, useful for characterization (e.g., Mass Spectrometry).
Structure A benzaldehyde ring substituted with a methyl-isothiazole group.The aromatic rings provide non-polar character, while the aldehyde, nitrogen, and sulfur atoms introduce significant polarity and potential for hydrogen bonding. The aldehyde group is susceptible to oxidation and reactions on acidic stationary phases.[3][4]
Expected Polarity Moderately PolarRequires a mobile phase that can effectively compete with the stationary phase for interaction with the molecule, typically a mixture of non-polar and polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step before attempting a column purification for this compound?

A1: The indispensable first step is to develop an effective separation on a Thin-Layer Chromatography (TLC) plate.[5] TLC acts as a small-scale, rapid model for your column, allowing you to screen various solvent systems to find one that provides adequate separation between your target compound and any impurities.[6] Aim for a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.25-0.35 for optimal separation on a column.[4]

Q2: What stationary phase should I use for purifying 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde?

A2: Standard silica gel (60-120 or 230-400 mesh) is the most common and appropriate stationary phase for this compound.[7] However, be aware that silica gel is acidic and can sometimes cause degradation of sensitive compounds, particularly aldehydes.[4][8] If you observe significant streaking on your TLC or low recovery from the column, consider using deactivated silica (by adding ~0.5-1% triethylamine to your mobile phase) or switching to a less acidic stationary phase like neutral alumina.[4]

Q3: What are the most likely impurities I'll encounter during this purification?

A3: Impurities will depend on the synthetic route, but common contaminants for this type of molecule include:

  • Unreacted Starting Materials: These are often less polar than the final product.

  • Oxidation Product: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(3-Methyl-isothiazol-5-yl)-benzoic acid. This impurity will be highly polar and will likely stick to the top of the silica column in standard solvent systems.[3]

  • Isomeric Byproducts: Depending on the synthesis, isomers may form which can have very similar polarities, making separation challenging.[6]

Q4: Can I use solvents like methanol or ethanol in my mobile phase?

A4: It is strongly advised to avoid alcohol-based solvents if possible. Silica gel can act as a mild Lewis acid catalyst, promoting the reaction between your aldehyde and the alcohol solvent to form hemiacetals or acetals.[4] This creates a new compound on the column, complicating your purification and reducing the yield of the desired aldehyde. Stick to non-alcoholic polar solvents like ethyl acetate, acetone, or diethyl ether mixed with a non-polar solvent like hexanes or petroleum ether.

Troubleshooting Guide: Specific Experimental Issues

Q5: My compound isn't moving from the baseline on the TLC plate, even with 50% ethyl acetate in hexanes. What should I do?

A5: This indicates your mobile phase is not polar enough to elute the compound. Your target molecule is strongly adsorbed to the silica gel.

  • Solution: You need to increase the polarity of the mobile phase. Try switching to a stronger polar solvent. For example, instead of ethyl acetate, try using acetone. A solvent system of 10-20% acetone in dichloromethane could be effective. If the compound is extremely polar, a small percentage (1-2%) of methanol in dichloromethane can be used, but be mindful of the potential for acetal formation as noted in Q4.

Q6: I've run my column, but my fractions are contaminated with an impurity that had a very similar Rf value on the TLC. How can I improve the separation?

A6: Poor separation of spots with close Rf values is a classic chromatography challenge.

  • Solution 1: Optimize the Mobile Phase. Try a completely different solvent system. Polarity is not the only factor; solvent selectivity plays a huge role. For example, if you used hexanes/ethyl acetate, try a system based on toluene/acetone or dichloromethane/diethyl ether. These different solvents interact with your compounds and the stationary phase in unique ways, which can often enhance separation.[4]

  • Solution 2: Use a Shallow Gradient. Instead of running the column with a single solvent mixture (isocratic elution), use a gradient. Start with a low-polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the percentage of the polar solvent throughout the elution. This will sharpen the bands of both compounds and can often resolve closely eluting spots.

  • Solution 3: Reduce Column Loading. Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 50:1. For very difficult separations, this ratio may need to be increased to 100:1 or more.

Q7: My yield is very low, and I see a colored band at the top of my column that never elutes. What's happening?

A7: This strongly suggests your compound is decomposing on the silica gel.[8] The colored band is likely a highly polar degradation product, possibly the carboxylic acid formed from oxidation.

  • Solution 1: Deactivate the Silica. Before running the column, flush the packed silica with your starting mobile phase containing 0.5-1% triethylamine. This neutralizes the acidic sites on the silica, preventing acid-catalyzed degradation.[4]

  • Solution 2: Use an Alternative Stationary Phase. Switch to neutral alumina, which is less acidic than silica and can be gentler on sensitive compounds. You will need to re-optimize your solvent system with TLC using alumina plates.

  • Solution 3: Work Quickly. Minimize the time the compound spends on the column. Use a slightly more polar solvent system than what your TLC indicated to speed up the elution. Consider using flash chromatography with positive pressure to accelerate the flow rate.

Q8: My crude product is a sticky oil that won't fully dissolve in the hexanes/ethyl acetate mobile phase. How should I load it onto the column?

A8: Loading a poorly soluble sample directly onto the column in a strong solvent will destroy your separation. The best technique here is "dry loading."[9]

  • Solution: Follow the dry loading protocol. This involves pre-adsorbing your crude material onto a small amount of silica gel. After evaporating the solvent, you are left with a free-flowing powder of silica-adsorbed product, which can be carefully added to the top of your packed column. This ensures the compound is introduced to the column in a concentrated band without using a strong dissolution solvent.

Visualized Workflow: Troubleshooting Poor Separation

The following diagram outlines a logical workflow for addressing poor separation during column chromatography.

Troubleshooting_Poor_Separation start Problem: Poor Separation (Rf values are too close) check_tlc Re-evaluate TLC. Is ΔRf > 0.1? start->check_tlc change_solvent Change Solvent Selectivity (e.g., Hex/EtOAc -> DCM/Acetone) check_tlc->change_solvent No check_loading Review Column Loading. Is Silica:Sample ratio > 50:1? check_tlc->check_loading Yes change_solvent->check_tlc Re-test run_gradient Implement a Shallow Gradient Elution recumn recumn run_gradient->recumn check_loading->run_gradient Yes reduce_load Decrease Sample Load Increase Silica:Sample ratio to 100:1 check_loading->reduce_load No reduce_load->recumn Then... recolumn Combine impure fractions and re-purify under optimized conditions

Caption: A decision-making workflow for troubleshooting poor compound separation.

Key Experimental Protocols

Protocol 1: Step-by-Step Guide to Packing and Running a Silica Gel Column (Wet Loading)
  • Column Selection: Choose a glass column with an appropriate diameter and length for the amount of material you are purifying.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in your initial, non-polar mobile phase (e.g., 10% ethyl acetate in hexanes).[7] The consistency should be like a milkshake, not too thick.

  • Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. With the stopcock open and a collection flask underneath, pour the silica slurry into the column. Use a funnel to guide the slurry.

  • Settling: Gently tap the side of the column to ensure the silica packs down into a uniform bed without any air bubbles or cracks.[7] Drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.

  • Adding Sand: Carefully add another thin layer of sand on top of the silica bed to protect the surface from being disturbed during sample and solvent addition.[9]

  • Sample Loading: Dissolve your crude product in the minimum amount of mobile phase. Using a pipette, carefully and evenly apply this solution to the top of the sand layer.[9]

  • Elution: Open the stopcock and allow the sample to absorb onto the silica, again draining the solvent to the top of the sand layer. Carefully add your mobile phase, fill the column, and begin collecting fractions.

Protocol 2: Dry Loading for Poorly Soluble Samples
  • Dissolution: Dissolve your crude sample completely in a suitable, volatile solvent (e.g., dichloromethane or acetone) in a round-bottom flask.[9]

  • Adsorption: Add a small amount of silica gel (approximately 5-10 times the mass of your sample) to the flask. Swirl to create a uniform slurry.[9]

  • Evaporation: Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This is your crude product adsorbed onto silica.

  • Loading: Pack your column as described in Protocol 1. Carefully pour the silica-adsorbed sample powder onto the top layer of sand in the packed column.

  • Elution: Add a protective layer of sand on top of the sample powder and proceed with elution as normal.

Alternative Purification Strategies

If column chromatography consistently fails to provide the desired purity, consider these alternative methods:

  • Recrystallization: If your purified product is a solid, recrystallization can be an excellent and scalable final purification step to remove minor impurities. The key is finding a suitable solvent or solvent pair where the compound is soluble when hot but sparingly soluble when cold.[10]

  • Bisulfite Adduct Formation: This is a classic and highly effective chemical method for purifying aldehydes.[11] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct. Non-aldehydic impurities can then be washed away with an organic solvent. Subsequently, the adduct is decomposed (usually by adding a base like NaHCO₃) to regenerate the pure aldehyde, which can be extracted.[3][12] This technique is particularly useful for removing stubborn impurities that co-elute during chromatography.

Assessing Final Purity

After purification, it is essential to verify the purity of your 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for confirming the structure and assessing for the presence of impurities.[11]

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC can provide a quantitative measure of purity by peak area percentage.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS is excellent for detecting and identifying trace volatile impurities.[11]

References

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

  • Chemsrc. CAS#:1401521-99-0 | 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde. [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]

  • Bera, A., & Misra, A. K. (n.d.). Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Magritek. (2015). Column Chromatography. [Link]

  • University of Rochester. Troubleshooting Flash Chromatography. [Link]

  • Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments). [Link]

  • Semantic Scholar. Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]

  • Farmacia. (2017, March 3). Synthesis of a new series of thiazolyl-methyl(carbony-methyl)-oxi-benzaldehyde derivatives. [Link]

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?[Link]

Sources

Troubleshooting

Preventing auto-oxidation of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde during storage

Welcome to the Technical Support and Troubleshooting Hub for handling and storing 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde. Heterocyclic aldehydes are critical building blocks in drug discovery, but their formyl groups...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Hub for handling and storing 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde. Heterocyclic aldehydes are critical building blocks in drug discovery, but their formyl groups are notoriously susceptible to auto-oxidation. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we explore the mechanistic causality behind degradation and provide self-validating, field-proven protocols to ensure the absolute integrity of your reagents.

Part 1: Mechanistic Insights & Root Cause Analysis

Q: Why does my 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde degrade into a white solid or viscous oil on the benchtop?

A: The degradation you are observing is driven by auto-oxidation. Aldehydes undergo a radical chain reaction when exposed to ambient oxygen, light, or trace transition metals. The formyl C-H bond is cleaved to form an acyl radical, which rapidly reacts with molecular oxygen to form a peroxy radical. This intermediate abstracts a hydrogen atom from another aldehyde molecule, generating peroxybenzoic acid. This peracid subsequently oxidizes another aldehyde molecule, yielding two equivalents of the corresponding isothiazolyl-benzoic acid [1].

The presence of the electron-withdrawing isothiazole ring polarizes the carbonyl, making the initial radical formation highly favorable under standard laboratory conditions. To arrest this, we introduce Butylated hydroxytoluene (BHT), which acts as a sacrificial hydrogen donor to intercept the peroxy radicals before they propagate [1][2].

OxidationMechanism A 2-(3-Methyl-isothiazol-5-yl) -benzaldehyde B Acyl Radical (Initiation) A->B Light / Heat / Trace Metals C Peroxy Radical (+ O2) B->C O2 Ingress D Peroxybenzoic Acid C->D + Aldehyde (Propagation) F BHT (Antioxidant) C->F Intercepted by E Isothiazolyl-Benzoic Acid (Degradation Product) D->E + Aldehyde (Oxidation) G Stable Phenoxy Radical (Chain Termination) F->G H-atom transfer

Radical auto-oxidation pathway of benzaldehyde and chain termination by BHT.

Part 2: Troubleshooting & Experimental Workflows

Q: My batch has already oxidized. How do I recover it and prepare it for long-term storage?

A: To restore the integrity of your compound and prevent future degradation, you must implement a self-validating purification and storage workflow. The following protocol isolates the pure aldehyde and establishes a highly controlled micro-environment.

Step-by-Step Methodology: Purification and Inert Storage Setup
  • Purity Assessment (Self-Validation): Analyze the degraded sample via FT-IR. The appearance of a broad O-H stretch between 3300–2500 cm⁻¹ confirms the presence of the carboxylic acid byproduct[1].

  • Chemical Purification: Dissolve the crude mixture in diethyl ether and wash with saturated aqueous sodium bicarbonate (NaHCO₃). The oxidized isothiazolyl-benzoic acid will deprotonate and partition into the aqueous layer. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Antioxidant Doping: To the purified aldehyde, add Butylated hydroxytoluene (BHT) at a concentration of 0.05% (w/w). BHT neutralizes peroxy radicals before they can propagate the oxidation chain [1].

  • Vial Selection: Transfer the stabilized compound into a dry, tightly sealed amber glass vial. Amber glass blocks UV light, preventing the photo-initiation of acyl radicals.

  • Atmospheric Blanketing: Flush the headspace of the vial with high-purity Argon gas. Argon displaces oxygen effectively, creating a dense protective blanket over the sample[3].

  • Thermal Control: Seal the vial with a PTFE-lined septum cap, wrap the exterior with Parafilm, and store immediately at -20°C.

Part 3: Quantitative Data & Storage Parameters

To ensure reproducibility across your laboratory, adhere to the standardized parameters outlined below.

Table 1: Optimal Storage Conditions and Antioxidant Parameters

ParameterRecommendationMechanistic Rationale
Atmosphere Argon (Ar) GasArgon (1.78 g/L) is denser than Nitrogen (1.16 g/L) and ambient air, forming a superior, gravity-assisted protective blanket against O₂ [3].
Temperature -20°CLow thermal energy drastically reduces the kinetic rate of radical initiation and propagation [1].
Vessel Amber Glass (PTFE Septum)Blocks UV radiation (prevents photo-cleavage) and prevents oxygen permeation through the cap [1].
Antioxidant Butylated hydroxytoluene (BHT)Scavenges peroxy radicals. Note: Excessive O₂ exposure over time can convert BHT to hazardous BHTOOH, so atmospheric exclusion remains primary [2].
BHT Concentration 0.05% to 0.1% (w/w)Provides an optimal balance to inhibit oxidation without interfering with downstream synthetic reactions [1].

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde in a stock solution to save time? A: Storing aldehydes in solution for extended periods is highly discouraged. Common laboratory solvents like THF or diethyl ether can form peroxides over time, which aggressively accelerate the oxidation of the aldehyde [1]. If solution storage is absolutely unavoidable, use anhydrous, peroxide-free solvents (e.g., anhydrous acetonitrile), blanket heavily with Argon, and store at -80°C.

Q: Is nitrogen gas an acceptable substitute for argon? A: While nitrogen is an inert gas and widely used to exclude oxygen [3], it has a density similar to ambient air. When a vial is opened, nitrogen rapidly dissipates. Argon's higher density allows it to "settle" over the liquid or solid surface, providing a much more resilient barrier during brief exposures to the atmosphere.

Q: Will the addition of BHT interfere with my downstream reactions? A: At the recommended 0.05% (w/w) concentration, BHT is generally innocuous in most standard organic transformations (e.g., reductive aminations, Wittig reactions). However, if your downstream protocol involves radical-mediated pathways or highly sensitive transition-metal catalysis, you must remove the BHT prior to use by passing the aldehyde through a short silica plug[1].

References

  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • What Are the Best Ways to Prevent Sample Oxidation During High-Temperature Analysis? Source: BetterCeramic URL:[Link]

Optimization

Technical Support Center: Crystallization Optimization for 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

Overview Welcome to the Technical Support Knowledge Base for the isolation and crystallization of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde (CAS: 1401521-99-0; MW: 203.26 g/mol ). This guide provides drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Knowledge Base for the isolation and crystallization of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde (CAS: 1401521-99-0; MW: 203.26 g/mol ). This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to overcome common crystallization bottlenecks such as Liquid-Liquid Phase Separation (LLPS/oiling out), poor yield, and impurity entrapment.

Module 1: Solvent Selection & Phase Behavior

Q: How do I select the optimal solvent/anti-solvent system to prevent my product from crashing out as a gum?

A: The molecular architecture of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde features both a moderately polar isothiazole ring and a reactive benzaldehyde moiety. This dual nature often leads to high solubility in mid-polarity solvents (e.g., Ethyl Acetate, THF) at elevated temperatures.

When a system exhibits high solubility, rapid cooling or aggressive anti-solvent addition generates extreme supersaturation. Instead of integrating into a rigid crystal lattice, the highly mobile solute molecules separate into a solute-rich secondary liquid phase. This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out" [1]. To mitigate this, you must select a solvent system that maintains a moderate solubility gradient across your temperature range, avoiding the miscibility gap [2].

Table 1: Solvent/Anti-Solvent Screening Matrix

Solvent SystemSolubility Gradient (20°C to 60°C)Oiling Out RiskRecommendation & Causality
Ethyl Acetate / HeptaneVery HighCritical High risk of LLPS at >50°C due to rapid supersaturation upon heptane addition. Use only with strict seeding.
Isopropanol (IPA) / WaterModerateLowOptimal. The hydrogen-bonding network of water/IPA forces slower, more ordered lattice integration.
Toluene / HexaneHighModerateGood for purity, but requires slow cooling (<0.2 °C/min) to prevent gum formation.
Protocol 1: Self-Validating Solvent Screening

Self-Validation Check: A successful solvent system will show a clear cloud point that transitions to a crystalline suspension (birefringent under polarized light), not spherical droplets.

  • Preparation: Weigh 500 mg of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde into a 10 mL jacketed reactor.

  • Dissolution: Add 2.5 mL of the primary solvent (e.g., IPA). Heat to 60°C under agitation (300 rpm) until complete dissolution.

  • Anti-Solvent Titration: Dropwise, add the anti-solvent (e.g., Water) at 0.1 mL/min until the solution becomes faintly turbid (cloud point).

  • Equilibration: Immediately halt addition and hold the temperature isothermally for 30 minutes.

  • Validation: Sample the turbidity. If spherical droplets are visible under a microscope, the system has oiled out. If needle or block-like structures appear, you have successfully bypassed the LLPS region.

Module 2: Troubleshooting Oiling Out (LLPS)

Q: My crystallization consistently yields a gummy emulsion. How do I force the system to form a crystalline suspension?

A: Oiling out is a kinetic phenomenon. It occurs when the integration of solute molecules into the crystal lattice is kinetically hindered, causing the system to enter a metastable emulsion state [1]. The solute-rich droplets are highly mobile and act as excellent solvents for impurities, which is why oiled-out products often fail purity specifications.

To fix this, you must bypass the binodal curve (the boundary of the two-liquid phase region) by operating strictly within the Metastable Zone Width (MSZW) and providing a thermodynamic template (seed crystals) for the molecules to anchor to [2].

OilingOutLogic Start Oiling Out Detected (Emulsion Forms) CheckSolvent Evaluate Solvent System & Solubility Start->CheckSolvent IsHighSol Is API highly soluble at high temp? CheckSolvent->IsHighSol ChangeSolvent Switch to lower solubility solvent IsHighSol->ChangeSolvent Yes CheckCooling Evaluate Supersaturation Rate IsHighSol->CheckCooling No ChangeSolvent->CheckCooling ReduceCooling Decrease cooling rate (< 0.2 °C/min) CheckCooling->ReduceCooling Seed Introduce Seed Crystals within MSZW ReduceCooling->Seed Success Crystalline Suspension Achieved Seed->Success

Fig 1. Logical workflow for troubleshooting and resolving oiling out (LLPS) during crystallization.

Protocol 2: Anti-Oiling Out Seeding Strategy
  • Determine Saturation: Heat the solution to 5°C above the known saturation temperature ( Tsat​ ) to ensure complete dissolution of any ghost nuclei.

  • Cool to Seeding Point: Cool the solution to exactly midway into the MSZW (typically Tsat​−5∘C ).

  • Seed Addition: Add 1-2 wt% of finely milled 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde seed crystals.

  • Aging: Hold the temperature isothermally for 2 hours. Causality: This allows the supersaturation to be consumed by crystal growth on the seed surfaces rather than forming new liquid droplets.

  • Final Cooling: Resume cooling at a conservative rate of 0.1 to 0.2 °C/min down to the isolation temperature.

Module 3: Metastable Zone Width (MSZW) Optimization

Q: How do I determine the optimal cooling rate to maximize yield without triggering uncontrolled nucleation?

A: The Metastable Zone refers to the region in the phase diagram where a solution is supersaturated but kinetically stable (lacking nucleation triggers) [3]. Operating within the MSZW allows for controlled crystal growth. If you cool too fast, you breach the MSZW boundary, leading to spontaneous, uncontrolled nucleation (or oiling out), which traps impurities and creates fines [4].

Table 2: Impact of Cooling Rate on MSZW for 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde in IPA

Cooling Rate (°C/min)Nucleation Temp ( Tnuc​ )MSZW Width ( ΔT )Crystal Morphology
1.038.5 °C16.5 °CAgglomerated fines, high impurity entrapment.
0.544.0 °C11.0 °CMixed sizes, moderate agglomeration.
0.151.2 °C3.8 °CLarge, distinct prisms. High purity.

(Note: Tsat​ is constant at 55.0 °C for this concentration).

MSZW_Workflow Prep Prepare Saturated Solution at T_sat Cool Cool Solution at Constant Rate Prep->Cool Monitor Monitor via FBRM (ParticleTrack) Cool->Monitor Detect Detect Nucleation (T_nuc) Monitor->Detect Calc Calculate MSZW (T_sat - T_nuc) Detect->Calc Optimize Optimize Seeding Strategy Calc->Optimize

Fig 2. Workflow for determining Metastable Zone Width (MSZW) to optimize crystallization.

Protocol 3: MSZW Determination via FBRM (Focused Beam Reflectance Measurement)
  • Insert the FBRM probe into the crystallization vessel containing the saturated solution.

  • Heat the system to 10°C above Tsat​ to dissolve all particles. The FBRM total counts should drop to baseline.

  • Initiate a linear cooling ramp (e.g., 0.5 °C/min).

  • Monitor the chord length distribution. The exact temperature at which the FBRM registers a sharp, exponential spike in particle counts (specifically in the 1-10 μm range) is your Tnuc​ .

  • Calculate MSZW = Tsat​−Tnuc​ . Repeat at different cooling rates to map the zone boundaries [4].

Module 4: Frequently Asked Questions (FAQs)

Q: Why is my isolated 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde turning yellow over time? A: Benzaldehydes are prone to auto-oxidation into their corresponding benzoic acids when exposed to air and light. Furthermore, if the crystallization process oiled out, the amorphous domains or trapped solvent pockets within the agglomerates act as conduits for oxygen. Optimizing the MSZW to grow larger, defect-free crystals reduces the specific surface area and minimizes oxidation risk. Always store the final dried product under an inert argon or nitrogen atmosphere.

Q: Does the agitation rate affect the MSZW? A: Yes. Higher agitation rates introduce more mechanical energy (shear) into the system, which increases the probability of molecular collisions and secondary nucleation. This effectively narrows the MSZW [3]. If you are scaling up from a 50 mL flask to a 10 L reactor, the change in tip speed and hydrodynamics will alter your MSZW, necessitating re-measurement at scale.

References

  • Title: Oiling Out in Crystallization Source: Mettler Toledo Applications URL: [Link]

  • Title: Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: Organic Process Research & Development, ACS Publications (2024) URL: [Link]

  • Title: Metastable Zone Width (MSZW) in Crystallization Source: Mettler Toledo Applications URL: [Link]

  • Title: Prediction of Metastable Zone Widths: Optimizing the Nucleation Potential Model with Solid–Liquid Interfacial Energy Source: Industrial & Engineering Chemistry Research, ACS Publications (2024) URL: [Link]

Troubleshooting

Handling moisture sensitivity of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde in open air

Answering your request to create a technical support center for handling the moisture sensitivity of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde, here is a comprehensive guide structured as a series of frequently asked que...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering your request to create a technical support center for handling the moisture sensitivity of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde, here is a comprehensive guide structured as a series of frequently asked questions and troubleshooting protocols.

Technical Support Center: Handling 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde. As a Senior Application Scientist, I've designed this resource to address the common challenges associated with the handling of this moisture-sensitive compound. Our goal is to provide you with the foundational knowledge and practical techniques required to ensure the integrity of your material and the success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Compound's Instability

This section addresses the fundamental chemical principles governing the sensitivity of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde.

Q1: What makes 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde so sensitive to moisture and air?

A1: The compound's sensitivity arises from the inherent reactivity of its two primary functional groups: the aromatic aldehyde and the isothiazole ring.

  • Aldehyde Group Reactivity: The primary source of instability is the aldehyde functional group (-CHO). Aldehydes are highly susceptible to two main degradation pathways in the presence of atmospheric moisture and oxygen.

    • Hydration: The aldehyde can reversibly react with water to form an unstable geminal diol, also known as a hydrate. While this reaction is in equilibrium, the presence of the hydrate can complicate reactions and analyses.[1][2]

    • Oxidation: Aldehydes are very easily oxidized to the corresponding carboxylic acid by atmospheric oxygen.[2][3] This is an irreversible process that leads to the formation of 2-(3-methyl-isothiazol-5-yl)benzoic acid, a significant impurity that can alter experimental outcomes. This auto-oxidation can be accelerated by light.[4]

  • Isothiazole Ring Stability: The isothiazole ring itself is an aromatic heterocycle and is generally stable under neutral conditions.[5][6] However, prolonged exposure to harsh acidic or basic conditions, which could be exacerbated by dissolved atmospheric gases like CO₂, could potentially lead to slower degradation pathways. For most standard laboratory procedures, the aldehyde group remains the principal point of vulnerability.

Q2: What are the visible or analytical signs that my sample has degraded?

A2: Degradation can manifest in several ways:

  • Physical Appearance: The pure compound should be a well-defined solid. If it becomes sticky, oily, or discolored (e.g., yellowing), it may be a sign of degradation and impurity formation.

  • Solubility Changes: The formation of the more polar carboxylic acid byproduct may alter the compound's solubility profile in nonpolar solvents.

  • Analytical Evidence (NMR/LC-MS):

    • ¹H NMR Spectroscopy: You may observe the appearance of a new, broad peak corresponding to the carboxylic acid proton (-COOH), typically downfield (>10 ppm). The aldehyde proton peak (around 9-10 ppm) will decrease in integration.

    • LC-MS/HPLC: This is a highly sensitive method for detecting impurities.[7][8] A chromatogram of a degraded sample will show a new peak, typically with a shorter retention time for the more polar carboxylic acid byproduct. Mass spectrometry can confirm the identity of this impurity by its molecular weight.[9]

Part 2: Troubleshooting Guide - Proactive Handling, Storage, and Solvent Selection

This section provides actionable solutions to prevent degradation before and during your experiments.

Q3: What are the ideal long-term storage conditions for this compound?

A3: To maximize shelf-life, the compound must be protected from its three main adversaries: moisture, oxygen, and light.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde to a carboxylic acid.
Temperature Refrigerator (2-8 °C)Slows the rate of any potential degradation reactions.
Container Tightly Sealed Amber Glass VialAmber glass protects the compound from light, which can accelerate oxidation.[4] A tight seal prevents moisture and air ingress.
Secondary Containment Desiccator or GloveboxProvides an additional layer of protection against atmospheric moisture, especially for frequently accessed samples.
Q4: I need to weigh the solid on the benchtop. What is the safest way to do this with minimal exposure?

A4: While working in an inert atmosphere is strongly preferred, brief handling in the open air is sometimes necessary. The key is to be quick and deliberate.

  • Minimize Exposure Time: Have all your equipment (spatulas, weigh paper, receiving flask) ready before opening the primary container.

  • Work in a Low-Humidity Environment: If possible, perform the weighing in a room with controlled low humidity or near a stream of dry nitrogen gas.

  • Equilibrate to Room Temperature: Before opening, allow the container to warm to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Gas Blanket: Immediately after weighing, blanket the receiving flask and the primary storage container with a gentle stream of nitrogen or argon before sealing.[10]

Q5: How critical is solvent purity, and how do I ensure my solvents are dry enough?

A5: Solvent purity is paramount. Trace amounts of water in your solvent can readily degrade the compound.[11] Commercial anhydrous solvents are a good starting point, but their water content can increase after the bottle is opened.

  • Recommended Solvents: Use high-purity, anhydrous solvents such as Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF), stored over molecular sieves.

  • Drying Verification: For highly sensitive applications, the water content of the solvent should be < 50 ppm.

  • Drying Techniques: Solvents can be dried using several methods. A common and safe method involves passing the solvent through a column of activated alumina.[12][13] Distillation from appropriate drying agents (e.g., calcium hydride for DCM, sodium/benzophenone for THF) is also highly effective but requires a dedicated setup and stringent safety protocols.[12][13]

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for common manipulations using best-practice techniques for air-sensitive compounds.

Protocol 1: Weighing and Transferring Inside a Glovebox

A glovebox provides the most secure environment for handling sensitive materials by maintaining a controlled inert atmosphere.[14][15][16]

Objective: To accurately weigh and prepare a solution of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde without exposure to air or moisture.

Materials:

  • Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O)[15]

  • Analytical balance (located inside the glovebox)

  • Spatulas, weigh boats/paper

  • Vials with septum-lined caps

  • Anhydrous solvent in a sealed bottle

  • Syringes and needles

Procedure:

  • Preparation: Place all necessary items (sealed container of the compound, vials, spatulas, etc.) inside the glovebox antechamber.

  • Antechamber Purge: Evacuate and refill the antechamber with inert gas. Repeat this cycle at least three times to remove residual air and moisture.[17]

  • Transfer: Move the items from the antechamber into the main glovebox chamber.

  • Equilibration: Allow the compound container to sit inside the glovebox for 10-15 minutes to thermally equilibrate.

  • Weighing: Carefully open the container and weigh the desired amount of solid onto a weigh boat or directly into a pre-tared vial.

  • Sealing: Tightly seal the primary compound container.

  • Dissolution: Add the required volume of anhydrous solvent to the vial containing the weighed solid and seal immediately with a septum-lined cap.

  • Removal: Transfer the prepared solution vial and waste materials out through the antechamber using the same purge/refill cycle.

Protocol 2: Handling Using a Schlenk Line

A Schlenk line is a versatile tool for manipulating air-sensitive compounds when a glovebox is unavailable.[12][17][18]

Objective: To set up a reaction using 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde under an inert atmosphere.

Materials:

  • Schlenk line with dual vacuum and inert gas manifolds

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Rubber septa, glass stoppers

  • Syringes and needles

Procedure:

  • Glassware Preparation: Oven-dry all glassware (125 °C overnight) and assemble it hot while flushing with a stream of inert gas to remove adsorbed moisture.[10][19]

  • System Purge: Attach the assembled Schlenk flask to the Schlenk line. Evacuate the flask under vacuum until it is cold to the touch, then refill with inert gas. Repeat this "evacuate-refill" cycle at least three times.[17][18]

  • Solid Addition (Quick Transfer): Briefly remove the stopper and add the pre-weighed solid to the flask against a positive counter-flow of inert gas. Immediately reseal the flask.

  • Solvent Addition: Add anhydrous solvent to the flask via a cannula or a dry syringe through the rubber septum.

  • Maintaining Inert Atmosphere: Ensure a slight positive pressure of inert gas is maintained throughout the experiment, typically visualized by bubbling through a mineral oil bubbler.[19]

Part 4: Visualizations and Key Data

Diagram 1: Primary Degradation Pathways

DegradationPathways cluster_main 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde cluster_products Degradation Products Compound Aldehyde (Active Form) Hydrate Gem-Diol Hydrate (Inactive/Impurity) Compound->Hydrate + H₂O (Moisture) (Reversible) Acid Carboxylic Acid (Stable Impurity) Compound->Acid + O₂ (Air) (Irreversible Oxidation)

Caption: Potential degradation pathways for the aldehyde functional group.

Diagram 2: Glovebox Handling Workflow

GloveboxWorkflow Start Start: Prepare Materials (Vials, Spatulas, Compound) Antechamber_In Place in Antechamber Start->Antechamber_In Purge Perform Evacuate-Refill Cycles (≥3x) Antechamber_In->Purge Seal Outer Door Main_Chamber Transfer to Main Chamber Purge->Main_Chamber Open Inner Door Work Weigh Compound & Prepare Solution Main_Chamber->Work Antechamber_Out Place Sealed Sample in Antechamber Work->Antechamber_Out Purge_Out Perform Evacuate-Refill Cycles Antechamber_Out->Purge_Out Seal Inner Door End End: Remove Sample from Glovebox Purge_Out->End Open Outer Door

Caption: Standard workflow for safely handling materials in a glovebox.

References

  • Pangborn, A. B., Giardello, M. A., Grubbs, R. H., Rosen, R. K., & Timmers, F. J. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520. [Link]

  • Wipf, P. (n.d.). Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Duward, F. (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, Utrecht University. [Link]

  • Cournoyer, M. E., & Dare, J. H. (n.d.). The use of alternative solvent purification techniques. OSU Chemistry. [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • UCD School of Chemistry. (2018). SOP For Operation Of Glove Boxes. [Link]

  • Wikipedia. (n.d.). Air-free technique. [Link]

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. [Link]

  • Al-atrash, F., Fayad, S., & Rizk, T. (2021). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 26(15), 4434. [Link]

  • IntechOpen. (2023). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. IntechOpen. [Link]

  • Daley, C. (n.d.). Glovebox Usage. University of San Diego. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]

  • Labconco Corporation. (2023). Understanding Glove boxes: A Comprehensive Overview. [Link]

  • Lee, J. K. et al. (2019). Spontaneous Oxidation and Hydration of Aromatic Aldehydes in Microdroplets and its Atmospheric Implications. ResearchGate. [Link]

  • Wallington, T. J. et al. (2006). Atmospheric Chemistry of Perfluorinated Aldehyde Hydrates (n-CxF2x+1CH(OH)2, x = 1, 3, 4). ACS Publications. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

  • Britannica. (2026). Aldehyde - Oxidation, Reduction, Reactions. [Link]

  • KEIM. (n.d.). Safety data sheet. [Link]

  • National Research Foundation. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. [Link]

  • ResearchGate. (n.d.). LC-MS-based Methods for Characterizing Aldehydes. [Link]

  • LibreTexts. (2024). 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Elgazwy, A.-S. S. H. (2003). The chemistry of isothiazoles. Tetrahedron, 59(38), 7445–7463. [Link]

  • Al-Ostath, R. A. et al. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Sep-Pak XPoSure Aldehyde Sampler. Waters Help Center. [Link]

  • Lachenmeier, D. W., & Sohnius, E.-M. (2008). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Flavour and Fragrance Journal, 23(6), 423-426. [Link]

  • Wikipedia. (n.d.). Isothiazole. [Link]

  • ACS Publications. (2026). Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings. Organic Letters. [Link]

  • Dehaen, W. et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Molecules, 24(20), 3749. [Link]

  • California Air Resources Board. (n.d.). STANDARD OPERATING PROCEDURE FOR THE DETERMINATION OF CARBONYL COMPOUNDS IN AMBIENT AIR. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Kwon, J.-H. et al. (2015). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in air fresheners. Chemosphere, 138, 553-559. [Link]

  • Amselgruber, W. M. et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(14), 3247. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Production of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde. It provides in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to safely navigate the challenges of scaling up production from the laboratory bench to pilot or manufacturing scale.

Section 1: Process Overview and Hazard Analysis

The synthesis of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. This involves reacting an organoboron derivative of 3-methyl-isothiazole with a halogenated benzaldehyde derivative. While effective, this process presents several challenges during scale-up related to reagent handling, reaction control, and product purification.

Core Hazards Associated with this Synthesis:

  • Isothiazole Derivatives: This class of compounds can be potent biocides and strong skin sensitizers, capable of causing allergic contact dermatitis.[1][2][3][4] Care must be taken to avoid dermal contact and inhalation. The isothiazole ring system can also be sensitive to specific thermal and pH conditions, potentially leading to degradation.[1][5]

  • Benzaldehyde Derivatives: Benzaldehyde and its derivatives are often combustible liquids that can cause skin, eye, and respiratory irritation.[6] A significant challenge is the propensity of benzaldehyde to oxidize to the corresponding benzoic acid upon exposure to air, which can complicate purification.[7]

  • Organometallic Reagents: Synthesis often requires the use of highly reactive organometallic reagents (e.g., organolithiums, Grignard reagents) which can be air- and moisture-sensitive, and in some cases, pyrophoric.[8][9][10] These demand strict handling under an inert atmosphere.[11][12]

  • Palladium Catalysts: While essential for the reaction, residual palladium in the final product is a major concern in pharmaceutical applications and is subject to strict regulatory limits.[13]

Section 2: Frequently Asked Questions (FAQs) for Safe Scale-Up

This section addresses critical questions that must be considered before initiating a scale-up campaign.

Q1: My lab-scale reaction works perfectly. What are the primary risks when I move to a 100L reactor?

A1: The most significant risk is a loss of thermal control due to the change in the surface-area-to-volume ratio. As you scale up, the volume of the reaction increases cubically, while the surface area available for heat exchange only increases squarely. This makes it much harder to remove heat generated by the reaction, potentially leading to a thermal runaway.[14] Other critical risks include inadequate mixing, which can cause localized hot spots and impurity formation, and challenges in ensuring uniform reagent addition.[15]

Q2: How can I assess the thermal risk of my reaction before scaling up?

A2: It is imperative to perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile of your reaction. This will determine the total heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and help you model the cooling capacity required for the larger reactor. This data is essential for preventing thermal runaway.

Q3: What are the most likely impurities I will encounter, and how do I control them?

A3: Impurity profiles can change significantly upon scale-up. Based on the likely Suzuki-Miyaura pathway, you should anticipate the following impurities and implement controls as described in the table below.

Impurity TypeCommon Source(s)Mitigation & Control Strategies
Homocoupling Products Oxygen exposure deactivating the Pd(0) catalyst; suboptimal ligand:Pd ratio.[16]Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the process. Optimize the ligand-to-palladium ratio.
Protodeboronation Product Presence of water or other proton sources reacting with the organoboron reagent.[16]Use anhydrous solvents and reagents. Control the amount of water if it is required as a co-solvent for the base.
Benzoic Acid Derivative Oxidation of the benzaldehyde starting material or product by air.[7]Handle the benzaldehyde starting material and the final product under an inert atmosphere. Purify the starting material immediately before use if necessary.
Residual Palladium Inefficient removal during workup and purification.Employ palladium scavengers (e.g., silica-functionalized thiols) or perform crystallization steps designed to exclude the metal.

Q4: My process uses an organolithium reagent to prepare the isothiazole component. How do I handle this safely at a larger scale?

A4: Organolithium reagents require extreme caution.[8][10] All transfers must be conducted under a positive pressure of an inert gas (e.g., argon or nitrogen) using cannula transfer techniques or in a glove box.[8][12] Solvents must be rigorously dried, as reaction with water is highly exothermic and generates flammable hydrogen gas.[10] Never add water directly to quench a large amount of organolithium reagent. Instead, quench by slowly adding the organometallic solution to a well-stirred, cooled protic solvent (e.g., isopropanol).

Section 3: Troubleshooting Guide for Scale-Up Synthesis

This guide addresses common problems encountered during the scale-up of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde production.

Category 1: Reaction Stalls and Low Conversion

Problem: My reaction is sluggish or has stalled completely after moving to the pilot plant.

  • Potential Cause 1: Catalyst Deactivation. At scale, ensuring a truly oxygen-free environment is more challenging. Trace oxygen can oxidize the active Pd(0) catalyst, halting the reaction.[16]

    • Solution: Implement rigorous degassing procedures for all solvents and the reactor itself (e.g., multiple vacuum/nitrogen backfill cycles). Ensure the inert gas supply is of high purity.

  • Potential Cause 2: Inadequate Mixing. The reaction may involve multiple phases (solid base, organic solvent). Poor agitation can prevent the necessary interaction between reagents.[15]

    • Solution: Verify that the reactor's agitator (impeller type, speed) is appropriate for the slurry density and viscosity of your reaction mixture. Check for "dead zones" in the reactor where solids may accumulate.

  • Potential Cause 3: Temperature Inhomogeneity. Localized cold spots, especially near cooling jackets, can slow the reaction rate.

    • Solution: Ensure temperature probes are correctly placed to reflect the internal bulk temperature, not just the temperature at the reactor wall. Validate the reactor's heating and cooling performance.

Category 2: Impurity Formation and Purification Issues
  • Potential Cause: Use of Industrial Grade Materials. Raw materials used at scale may contain different impurity profiles than the high-purity reagents used in the lab.[14]

    • Solution: Obtain a certificate of analysis for all scaled-up batches of raw materials. Run small-scale "spot-check" reactions with the new materials to confirm they perform as expected before committing to a large-scale run.

Problem: During the aqueous workup, I am struggling with a persistent emulsion.

  • Potential Cause: Agitator Speed and Phase Incompatibilities. Overly vigorous mixing during a liquid-liquid extraction can create stable emulsions, especially if fine particulate matter (like residual catalyst) is present.

    • Solution: Reduce the agitator speed during the extraction phase. Allow for a longer settling time. Adding a small amount of brine can sometimes help break the emulsion. If the problem persists, consider a filtration step before the extraction.

Problem: My product is darkening or decomposing during vacuum distillation.

  • Potential Cause 1: Distillation Temperature is Too High. Prolonged exposure to high temperatures can degrade both isothiazole and benzaldehyde moieties.[1]

    • Solution: Use a lower vacuum to reduce the boiling point of the product. Ensure the heating mantle provides even heating to avoid localized hot spots.

  • Potential Cause 2: Presence of Acidic or Basic Impurities. Trace impurities can catalyze decomposition at elevated temperatures.

    • Solution: Perform a neutralizing wash on the crude product before distillation. For example, wash with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash and thorough drying.

Category 3: Safety Observations

Problem: The reactor temperature is rising faster than expected, and the cooling system is struggling to keep up.

  • Immediate Action: If you suspect a thermal runaway, immediately stop all reagent addition and apply maximum cooling. Prepare an appropriate quenching agent, but only use it if the situation cannot be controlled by cooling alone and you have a validated quenching procedure.

  • Root Cause Analysis: This indicates that the heat generation of the reaction is exceeding the heat removal capacity of the reactor. This is a critical safety failure.

    • Solution: The scale-up must be halted. Re-evaluate the calorimetry data. The most common solution is to change from a batch or semi-batch process to a controlled, slow addition of one of the reactive components, allowing the cooling system to keep pace with the heat generated.[14]

Section 4: Key Experimental Protocols
Protocol 1: Purification of Crude 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde via Sodium Bisulfite Adduct

This protocol is effective for removing many organic impurities from benzaldehyde derivatives.[17][18]

  • Preparation: Dissolve the crude product in a suitable organic solvent (e.g., Toluene).

  • Adduct Formation: Prepare a saturated aqueous solution of sodium bisulfite. Add this solution to the organic layer and stir vigorously for 1-2 hours at room temperature. The benzaldehyde derivative will form a solid adduct that precipitates or dissolves in the aqueous layer.

  • Separation: Separate the organic and aqueous layers. Wash the organic layer with water to ensure all adduct is removed. The impurities will remain in the organic layer.

  • Regeneration: To regenerate the pure aldehyde, treat the aqueous layer (containing the adduct) with either a strong acid (e.g., concentrated HCl) or a base (e.g., 10% sodium carbonate solution) until the pH is appropriate.[17][18] This will break the adduct and regenerate the aldehyde, which can then be extracted with a fresh portion of organic solvent.

  • Final Steps: Wash the new organic layer with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[7]

Protocol 2: General Workflow for Inert Atmosphere Operations at Scale
  • Reactor Preparation: Ensure the reactor is clean and dry. Seal all ports.

  • Inerting: Perform a minimum of three vacuum/nitrogen (or argon) backfill cycles to remove atmospheric oxygen and moisture.

  • Solvent Transfer: Transfer anhydrous, degassed solvents to the reactor via cannula or a pressure-transfer system.

  • Reagent Handling: Handle all air-sensitive reagents (e.g., organometallics, phosphine ligands) in a glove box or using Schlenk techniques for weighing and preparation.[8]

  • Reagent Transfer: Transfer sensitive reagents to the reactor via a sealed addition funnel or by cannula transfer under a positive pressure of inert gas.

  • Reaction: Maintain a slight positive pressure of inert gas (~1-2 psi) on the reactor headspace throughout the reaction. This can be achieved using a nitrogen bubbler.

Section 5: Visualization of Workflows
Diagram 1: Troubleshooting a Stalled Suzuki Coupling Reaction

G cluster_Inert Inert Atmosphere Issues cluster_Reagents Reagent Issues cluster_Catalyst Catalyst System Issues Start Reaction Stalled / Low Conversion Check_Inert Verify Inert Atmosphere (O2 sensor, bubbler activity) Start->Check_Inert Check_Reagents Analyze Reagent Purity (Starting materials, base, solvent) Start->Check_Reagents Check_Temp Confirm Internal Temperature (Calibrated probes, mixing) Start->Check_Temp Check_Catalyst Evaluate Catalyst System (Pd source, ligand) Start->Check_Catalyst Inert_Leak System Leak Detected Check_Inert->Inert_Leak Yes Inert_Gas_Bad Contaminated N2/Ar Source Check_Inert->Inert_Gas_Bad Yes Reagent_Wet Water present (solvent, base) Check_Reagents->Reagent_Wet Yes Reagent_Impure Impure Starting Materials Check_Reagents->Reagent_Impure Yes Ligand_Ox Ligand Oxidized Check_Catalyst->Ligand_Ox Yes Wrong_Ratio Incorrect Pd:Ligand Ratio Check_Catalyst->Wrong_Ratio Yes Inert_Sol Solution: Re-purge system, check all seals, use high-purity gas. Inert_Leak->Inert_Sol Inert_Gas_Bad->Inert_Sol Reagent_Sol Solution: Use fresh, anhydrous reagents. Re-purify starting materials. Reagent_Wet->Reagent_Sol Reagent_Impure->Reagent_Sol Catalyst_Sol Solution: Use fresh ligand. Optimize Pd:Ligand ratio (typically 1:1 to 4:1). Ligand_Ox->Catalyst_Sol Wrong_Ratio->Catalyst_Sol

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

Diagram 2: Safe Workup and Purification Decision Flow

G Start Reaction Complete (Confirmed by IPC) Quench Quench Reaction Mixture (e.g., add to water/buffer) Start->Quench Phase_Split Phase Separation Quench->Phase_Split Emulsion Emulsion Formed? Phase_Split->Emulsion Emulsion->Phase_Split Yes (Add Brine, Reduce Agitation) Aqueous_Wash Aqueous Washes (e.g., Bicarbonate, Brine) Emulsion->Aqueous_Wash No Dry Dry Organic Layer (e.g., MgSO4, Na2SO4) Aqueous_Wash->Dry Filter Filter Drying Agent Dry->Filter Solvent_Swap Solvent Swap / Concentration Filter->Solvent_Swap Purify Purification Method? Solvent_Swap->Purify Distill Vacuum Distillation Purify->Distill Volatile Product Recrystallize Recrystallization Purify->Recrystallize Solid Product Bisulfite Bisulfite Adduct Formation Purify->Bisulfite Aldehyde-specific Final_Product Pure Product Distill->Final_Product Recrystallize->Final_Product Bisulfite->Final_Product

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR chemical shifts for 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

Structural Elucidation of Novel Heteroaryl-Benzaldehydes: A Comparative Guide on ¹H and ¹³C NMR Methodologies for 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde As drug discovery pipelines increasingly incorporate complex het...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of Novel Heteroaryl-Benzaldehydes: A Comparative Guide on ¹H and ¹³C NMR Methodologies for 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

As drug discovery pipelines increasingly incorporate complex heteroaromatic scaffolds, the precise structural elucidation of these molecules becomes paramount. The compound 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde presents a unique analytical challenge. It combines an electron-deficient benzaldehyde system with a uniquely substituted isothiazole ring, resulting in overlapping anisotropic effects and complex relaxation dynamics.

This guide objectively compares predictive nuclear magnetic resonance (NMR) methodologies (Empirical/DFT) against experimental acquisition standards. By dissecting the causality behind chemical shifts and establishing a self-validating experimental protocol, we provide researchers with a robust framework for characterizing this and structurally analogous heteroaryl-benzaldehydes.

The Analytical Challenge: Causality in Chemical Shifts

When characterizing 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde, the primary challenge lies in differentiating the aromatic protons of the benzaldehyde ring from the isolated proton on the isothiazole ring.

The parent isothiazole ring exhibits ¹H NMR resonances at δ 8.54 (H3), 7.26 (H4), and 8.72 (H5)[1]. However, in our target molecule, the C3 position is substituted with a methyl group, and the C5 position is attached to the ortho-position of a benzaldehyde moiety.

  • The +I Effect: The electron-donating methyl group at C3 exerts a shielding effect on the adjacent C4 proton, pushing it slightly upfield.

  • Conjugation & Anisotropy: The C5-aryl substitution extends the conjugated system, while the ortho-aldehyde group exerts a strong diamagnetic anisotropic deshielding effect on its adjacent aromatic protons (specifically H6 of the benzene ring).

  • Quaternary Relaxation: In ¹³C NMR, the quaternary carbons (the aldehyde carbonyl, the substituted C1 and C2 of the benzene ring, and the C3 and C5 of the isothiazole) lack attached protons, leading to significantly longer T1​ relaxation times. This necessitates specific experimental parameter adjustments to ensure quantitative signal integration[2].

Substituent_Effects Core 2-(3-Methyl-isothiazol-5-yl) -benzaldehyde Sub1 C3-Methyl Group (+I Effect) Core->Sub1 Sub2 C5-Aryl Group (Conjugation) Core->Sub2 Sub3 Ortho-Aldehyde (Anisotropic Deshielding) Core->Sub3 Eff1 Upfield Shift of Isothiazole H4 Sub1->Eff1 Eff2 Downfield Shift of Isothiazole C5 Sub2->Eff2 Eff3 Deshielding of Benzaldehyde H6 Sub3->Eff3

Figure 1: Logical relationship of substituent effects on the NMR chemical shifts of the target molecule.

Comparative Data Analysis: Predicted vs. Experimental Baselines

In the absence of universally published experimental libraries for every novel derivative, Application Scientists rely on a comparison between Density Functional Theory (DFT)/empirical predictions and high-resolution experimental data[3]. Below is the comparative baseline for 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde in CDCl₃ at 400 MHz (¹H) and 100 MHz (¹³C).

Table 1: Comparative ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
Proton AssignmentMultiplicityPredicted Shift (δ, ppm)Expected Exp. Shift (δ, ppm)Diagnostic Causality
-CHO Singlet (1H)10.3010.15 - 10.35Highly deshielded by carbonyl oxygen; lacks adjacent coupling.
Benzaldehyde H6 Doublet (1H)8.057.90 - 8.05Deshielded by the spatial proximity (anisotropy) of the ortho-aldehyde group.
Benzaldehyde H3 Doublet (1H)7.657.55 - 7.65Ortho to the isothiazole ring; experiences mild deshielding from the heterocycle.
Benzaldehyde H4, H5 Multiplets (2H)7.45 - 7.557.40 - 7.55Standard aromatic region; complex overlapping J -coupling (typically dd or td ).
Isothiazole H4 Singlet (1H)7.157.10 - 7.30Isolated proton on the heteroaromatic ring; shielded by the C3-methyl group[1].
C3-CH₃ Singlet (3H)2.552.45 - 2.60Standard allylic/heteroaromatic methyl shift.
Table 2: Comparative ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
Carbon AssignmentTypePredicted Shift (δ, ppm)Expected Exp. Shift (δ, ppm)Diagnostic Causality
-CHO Quaternary191.5190.0 - 192.0Extreme deshielding from sp2 oxygen.
Isothiazole C5 Quaternary166.0164.0 - 168.0Attached to the aryl system; strong deshielding[2].
Isothiazole C3 Quaternary160.5158.0 - 162.0Attached to the methyl group and nitrogen atom.
Benzaldehyde C2 Quaternary135.5134.0 - 137.0Ipso carbon attached to the isothiazole ring.
Benzaldehyde C1 Quaternary133.0132.0 - 134.0Ipso carbon attached to the aldehyde group.
Benzaldehyde C3-C6 CH128.0 - 134.0127.5 - 134.5Aromatic methine carbons.
Isothiazole C4 CH118.0115.0 - 120.0Highly diagnostic upfield heteroaromatic carbon.
C3-CH₃ CH₃19.518.0 - 20.0Aliphatic carbon attached to a heteroaromatic system.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the acquisition of NMR data must follow a self-validating workflow. The following protocol is designed to mitigate common artifacts such as incomplete relaxation of quaternary carbons and poor signal-to-noise (S/N) ratios.

Step-by-Step Methodology: High-Resolution NMR Acquisition

Step 1: Sample Preparation & Solvent Selection

  • Weigh exactly 15–20 mg of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde for ¹H NMR, and 50–70 mg for ¹³C NMR.

  • Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)[3].

    • Causality Note: CDCl₃ is preferred over DMSO-d₆ to prevent the aldehyde proton from shifting into the water peak region and to minimize solvent viscosity, which broadens linewidths.

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

Step 2: Instrument Tuning & Shimming (Self-Validation Check)

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium signal of CDCl₃ (7.26 ppm).

  • Perform gradient shimming.

    • Validation Gate: Assess the TMS peak at 0.00 ppm. The protocol may only proceed if the TMS linewidth at half-height ( w1/2​ ) is ≤1.0 Hz. If broader, re-shim the instrument.

Step 3: ¹H NMR Acquisition

  • Set the pulse sequence to a standard 30° or 90° pulse (e.g., zg30).

  • Set the relaxation delay ( D1​ ) to 1.5 seconds to ensure complete relaxation of the aldehyde proton.

  • Acquire 16 to 32 scans (ns) with a spectral width of 15 ppm to capture the deshielded aldehyde signal (~10.2 ppm).

Step 4: ¹³C NMR Acquisition

  • Set the pulse sequence to a proton-decoupled sequence (e.g., zgpg30).

  • Critical Adjustment: Set the relaxation delay ( D1​ ) to ≥2.5 seconds.

    • Causality Note: The molecule contains 5 quaternary carbons. A short D1​ will result in the suppression of the C=O, Isothiazole C3/C5, and Benzaldehyde C1/C2 signals due to their long T1​ relaxation times.

  • Acquire 1024 to 2048 scans to achieve an S/N ratio of >10:1 for the quaternary carbons.

Step 5: 2D NMR Validation (HSQC & HMBC)

  • To definitively differentiate the Isothiazole H4 from the Benzaldehyde aromatic protons, acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum. The Isothiazole H4 will correlate to the unique upfield carbon at ~118 ppm.

  • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to confirm the attachment point. The Isothiazole H4 should show a strong 3-bond coupling ( 3JCH​ ) to the C3-methyl carbon (~19 ppm) and the C5 quaternary carbon (~166 ppm).

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (HSQC, HMBC) B->C D Empirical & DFT Prediction Mapping C->D E Signal Assignment & Structural Validation D->E

Figure 2: Self-validating workflow for the structural elucidation of heteroaryl-benzaldehydes.

Conclusion

The structural elucidation of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde requires a careful balance of predictive modeling and rigorous experimental execution. By understanding the causality behind the chemical shifts—such as the diamagnetic anisotropy of the aldehyde group and the unique relaxation dynamics of the isothiazole quaternary carbons—researchers can confidently assign complex spectra. Utilizing the self-validating protocols and 2D NMR techniques outlined in this guide ensures high-fidelity data suitable for regulatory submissions and advanced drug development workflows.

References

  • Thieme Connect. Product Class 15: Isothiazoles. Provides foundational experimental ¹H NMR data and coupling constants for the parent isothiazole ring. Available at:[Link][1]

  • Canadian Journal of Chemistry. Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Details the substituent chemical shift (SCS) effects on the hetero-ring carbons of isothiazoles. Available at:[Link][2]

Sources

Comparative

High-Resolution LC-MS Platform Comparison: Orbitrap vs. Q-TOF for the Structural Characterization of Heterocyclic Building Blocks

A Case Study on the Fragmentation Pattern of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde As drug discovery pipelines increasingly rely on complex heterocyclic building blocks to improve metabolic stability and target affin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Case Study on the Fragmentation Pattern of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

As drug discovery pipelines increasingly rely on complex heterocyclic building blocks to improve metabolic stability and target affinity, the analytical burden of characterizing these molecules and their metabolites has intensified. 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde (C11H9NOS) is a prime example of a sterically hindered, dual-pharmacophore intermediate. Accurately mapping its fragmentation pattern requires advanced High-Resolution Mass Spectrometry (HRMS).

In this technical guide, we objectively compare the performance of two leading HRMS architectures—Orbitrap (e.g., Thermo Fisher Exploris 480) and Quadrupole Time-of-Flight (Q-TOF) (e.g., Agilent 6546)—using the fragmentation of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde as our benchmark.

Mechanistic Overview: Fragmentation of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

Understanding the intrinsic gas-phase chemistry of a molecule is prerequisite to evaluating instrument performance. Under positive Electrospray Ionization (ESI+), 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde yields a protonated precursor ion at m/z 204.0483 . Its fragmentation is driven by the distinct stabilities of its two functional moieties:

  • The Benzaldehyde Moiety: Aromatic aldehydes are highly susceptible to α-cleavage. Upon collisional activation, the protonated carbonyl readily expels carbon monoxide (CO, -28 Da) to form a stable substituted phenyl cation[1]. Alternatively, direct cleavage of the C-C bond connecting the two rings yields a dominant benzoyl cation (m/z 105.0340).

  • The Isothiazole Ring: Heterocycles containing adjacent nitrogen and sulfur atoms exhibit unique, highly diagnostic fragmentation under collision-induced dissociation (CID). The relatively weak N-S bond is the primary site for ring opening, frequently resulting in the neutral loss of nitriles. For 3-methyl-substituted isothiazoles, the expulsion of acetonitrile (CH3CN, -41 Da) is a hallmark pathway[2]. Furthermore, metabolic and structural studies indicate that the C4 position of the isothiazole ring is highly reactive, influencing deep ring-cleavage events[3].

Fragmentation M Precursor Ion [M+H]+ m/z 204.0483 F1 [M+H - CO]+ m/z 176.0534 M->F1 -CO (28 Da) F2 [M+H - CH3CN]+ m/z 163.0218 M->F2 -CH3CN (41 Da) F3 Benzoyl Cation m/z 105.0340 M->F3 C-C Cleavage F4 Isothiazole Fragment m/z 98.0064 M->F4 C-C Cleavage F1->F4 -C6H6 (78 Da)

Proposed ESI+ fragmentation pathway for 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde.

Experimental Methodology & Self-Validating Protocol

To objectively compare the Orbitrap and Q-TOF platforms, identical sample preparations and chromatographic conditions were utilized.

Step-by-Step LC-MS/MS Workflow
  • Sample Preparation: Dissolve the 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde reference standard in LC-MS grade methanol to a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, ensuring robust ionization to the [M+H]+ species and preventing the formation of complex sodium adducts[4].

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a gradient elution from 5% to 95% Mobile Phase B (0.1% FA in ACN) over 5 minutes.

    • Causality: The hydrophobic nature of the isothiazole and phenyl rings necessitates a non-polar stationary phase to achieve adequate retention and sharp peak shapes.

  • System Suitability (Self-Validation Step): Before analyzing the target compound, inject a Reserpine standard (m/z 609.2807). The run is automatically aborted if the mass accuracy of the Reserpine peak exceeds 2 ppm or if resolution falls below platform specifications. This self-validating gate ensures that any mass deviations observed in the target compound are due to intrinsic molecular behavior (e.g., space charge effects) rather than instrument drift[5].

  • Fragmentation (MS/MS):

    • Orbitrap: Utilize Higher-energy Collisional Dissociation (HCD) with stepped Normalized Collision Energies (NCE) of 20, 30, and 40.

    • Q-TOF: Utilize Collision-Induced Dissociation (CID) with nitrogen gas at 15 eV and 25 eV.

    • Causality: Stepped collision energies ensure the simultaneous capture of fragile precursor losses (like CO) and high-energy ring-cleavage fragments (like the benzoyl cation) in a single composite spectrum.

Workflow A Sample Prep (100 ng/mL) B UHPLC Separation A->B C ESI+ Ionization B->C D HRMS Platform (Orbitrap / Q-TOF) C->D E HCD / CID Fragmentation D->E F Data Analysis (<2 ppm Error) E->F

LC-MS/MS workflow for characterizing heterocyclic building blocks.

Platform Comparison: Orbitrap vs. Q-TOF

When characterizing novel building blocks, the choice of HRMS architecture dictates the type of data confidence you achieve[6].

  • Orbitrap Technology: Utilizes an electrostatic trap to measure the frequency of oscillating ions. It provides ultra-high resolution (up to 240,000 FWHM), which is unparalleled for distinguishing isobaric fragments in complex biological matrices[7].

  • Q-TOF Technology: Measures the time of flight of accelerated ions. It offers exceptional scan speeds (up to 50 Hz) and superior isotopic fidelity due to its high-dynamic-range detector, making it ideal for fast UHPLC peaks[5].

Quantitative Data: Fragmentation Mass Accuracy

The table below summarizes the theoretical vs. observed fragments for 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde across both platforms. Both instruments successfully identified the core fragmentation pathway, but their error margins differ slightly based on their mass analyzers.

Table 1: Theoretical vs. Observed Fragments ([M+H]+ m/z 204.0483)

Fragment AssignmentElemental FormulaTheoretical m/zOrbitrap Observed m/z (Δ ppm)Q-TOF Observed m/z (Δ ppm)
Precursor Ion C11H10NOS+204.0483204.0484 (+0.5)204.0486 (+1.5)
[M+H - CO]+ C10H10NS+176.0534176.0535 (+0.6)176.0537 (+1.7)
[M+H - CH3CN]+ C9H7NOS+163.0218163.0219 (+0.6)163.0222 (+2.4)
Benzoyl Cation C7H5O+105.0340105.0340 (0.0)105.0342 (+1.9)
Isothiazole Fragment C4H4NS+98.006498.0065 (+1.0)98.0062 (-2.0)
Performance Metrics Evaluation

Table 2: High-Resolution Platform Performance Comparison

FeatureOrbitrap (e.g., Exploris 480)Q-TOF (e.g., Agilent 6546)Advantage for Heterocycle Analysis
Mass Resolution (FWHM) Up to 240,000 (at m/z 200)~60,000 (at m/z 200)Orbitrap: Superior for resolving isobaric interferences when analyzing isothiazole metabolites in plasma.
Scan Speed Up to 40 HzUp to 50 HzQ-TOF: Better suited for extremely narrow UHPLC peaks (<3 seconds wide) to ensure >10 data points across the peak.
Mass Accuracy < 1 ppm (with internal calibration)< 2 ppmOrbitrap: Provides higher statistical confidence in assigning the exact elemental composition of novel fragments.
Isotopic Fidelity Good (can suffer at max resolution due to space charge)Excellent (high dynamic range detector)Q-TOF: Superior for matching theoretical isotopic patterns of sulfur-containing ions (e.g., preserving the exact 32S/34S ratio).
Conclusion

For the structural elucidation of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde, both platforms deliver exceptional results. The Orbitrap is the definitive choice if the compound is being analyzed in a highly complex matrix where ultra-high resolution is required to separate the target fragments from background noise[6]. Conversely, the Q-TOF excels in high-throughput screening environments where rapid scan speeds and the preservation of the sulfur isotopic signature are prioritized[5].

References[2] Negative ion fragmentations of deprotonated heterocycles. The isothiazole, thiazole, isoxazole, and oxazole ring systems. PlumX / International Journal of Mass Spectrometry and Ion Processes. Link[7] The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Thermo Fisher Scientific. Link[3] Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery. Chemical Research in Toxicology - ACS Publications. Link[4] Analysis of Derivatized Biogenic Aldehydes by LC Tandem Mass Spectrometry. Analytical Chemistry - ACS Publications. Link[1] Mass Spectrometry: Fragmentation. Miami University. Link[5] Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. Link[6] Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare. Link

Sources

Validation

FTIR spectroscopy characteristic peaks for 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

An In-Depth Comparative Guide to the FTIR Spectroscopy of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde Authored by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of pharmaceutical and materials science, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the FTIR Spectroscopy of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic compounds is paramount. 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde stands as a key heterocyclic aldehyde intermediate, pivotal in the synthesis of various biologically active molecules. Its unique arrangement, featuring an aldehyde group ortho to a substituted isothiazole ring on a benzene core, presents a distinct spectroscopic fingerprint. This guide provides a comprehensive analysis of its characteristic Fourier-Transform Infrared (FTIR) spectroscopy peaks, offering a comparative perspective against structurally related analogues to aid researchers in its unambiguous identification and characterization.

The Structural Rationale: Why FTIR is a Critical First-Pass Analysis

FTIR spectroscopy serves as a rapid, non-destructive, and highly informative technique for identifying the functional groups within a molecule. For a compound like 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde, this method is indispensable for confirming the presence of key structural motifs before proceeding to more complex analyses like NMR or mass spectrometry. The vibrational frequencies of its constituent bonds—the carbonyl (C=O) of the aldehyde, the C=N and C=C bonds within the aromatic and heterocyclic rings, and the C-H bonds—provide a unique spectral signature.

The core of this analysis lies in understanding how the electronic interplay between the electron-withdrawing aldehyde group and the heteroaromatic isothiazole system influences the vibrational energies of the bonds. This guide will dissect these influences through a predictive analysis, supported by comparative data from simpler, related molecules.

Below is the chemical structure of the target compound, illustrating the key functional groups that contribute to its FTIR spectrum.

Figure 1: Molecular Structure of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde.

Predicted Characteristic Peaks and Comparative Analysis

We will compare our target molecule with:

  • Benzaldehyde: To isolate the vibrations of the formyl group and the monosubstituted benzene ring.

  • 3-Methylisothiazole: To understand the vibrational modes of the substituted heterocyclic core.

  • 2-Nitrobenzaldehyde: As an example of another ortho-substituted benzaldehyde with a different electron-withdrawing group, to observe the substituent effect on the carbonyl and C-H stretches.

Vibrational Mode Predicted Range for Target Molecule (cm⁻¹) Benzaldehyde (cm⁻¹) 3-Methylisothiazole (cm⁻¹) 2-Nitrobenzaldehyde (cm⁻¹) Interpretation and Rationale for Prediction
Aromatic C-H Stretch 3100 - 30003080, 3060~30903100 - 3050This region is characteristic of C-H stretching on sp² hybridized carbons. The pattern of overtone bands in the 2000-1650 cm⁻¹ region would be diagnostic of the ortho-disubstitution pattern on the benzene ring.
Aldehyde C-H Stretch 2850 - 2820 and 2750 - 27202820, 2740N/A2860, 2770The presence of two distinct peaks, often referred to as a "Fermi doublet," is a hallmark of the aldehyde C-H stretch and is a highly reliable diagnostic tool. The position can be influenced by the electronegativity of the ortho substituent.
Carbonyl (C=O) Stretch 1710 - 1690~1703N/A~1710This is one of the most intense and recognizable peaks. For aromatic aldehydes, it typically appears below 1715 cm⁻¹. The ortho-isothiazole group is electron-withdrawing, which may slightly increase the C=O bond order and frequency compared to benzaldehyde, but conjugation with the ring lowers it from a typical aliphatic aldehyde (~1730 cm⁻¹).
Aromatic/Heterocyclic C=C & C=N Stretches 1600 - 14501600, 1585, 14501550 - 14001610, 1580, 1530 (NO₂)This complex region will contain multiple overlapping bands from both the benzene and isothiazole rings. The exact positions are sensitive to the substitution pattern. We expect at least four distinct bands. The isothiazole C=N stretch will contribute to this region.
C-H Bending (Out-of-Plane) 850 - 750~745 (mono-subst.)N/A~785 (ortho-disubst.)The out-of-plane C-H bending is highly indicative of the substitution pattern on the benzene ring. For an ortho-disubstituted ring, a strong band is expected in the 770-740 cm⁻¹ range.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To validate the predicted peaks and ensure data reproducibility, a standardized experimental protocol is essential. The following outlines a robust methodology for analyzing solid samples like 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde.

Sample Preparation: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a widely used technique for solid samples that minimizes scattering and produces a high-quality spectrum.

Materials:

  • 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde (1-2 mg)

  • FTIR-grade KBr, desiccated (150-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Spatula

Procedure:

  • Drying: Gently dry the KBr powder in an oven at 110°C for 2-4 hours and store it in a desiccator. This step is critical to remove adsorbed water, which has strong IR absorption bands.

  • Grinding: Place approximately 150 mg of the dried KBr into the agate mortar. Add 1-2 mg of the sample.

  • Mixing & Homogenization: Grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than the wavelength of the IR radiation to minimize scattering.

  • Pellet Pressing: Transfer the powder to the pellet die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. This will form a transparent or translucent pellet.

  • Inspection: Carefully remove the pellet from the die. A good pellet is thin and clear. If the pellet is opaque or brittle, the sample concentration may be too high, or the mixture was not ground finely enough.

Instrument Setup and Data Acquisition

Instrument: A modern FTIR spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Spectrum Two) Detector: Deuterated Triglycine Sulfate (DTGS)

Acquisition Parameters:

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (for good signal-to-noise ratio)

  • Apodization: Happ-Genzel

Workflow:

  • Background Scan: Ensure the sample chamber is empty and clean. Run a background scan to acquire the spectrum of the ambient atmosphere (CO₂, H₂O). The instrument software will automatically subtract this from the sample spectrum.

  • Sample Scan: Place the KBr pellet into the sample holder in the spectrometer's beam path.

  • Acquisition: Initiate the sample scan using the parameters defined above.

  • Data Processing: After acquisition, perform a baseline correction if necessary and label the significant peaks.

The following diagram illustrates the complete workflow from sample preparation to final data analysis.

cluster_prep Sample Preparation (KBr Pellet) cluster_acq FTIR Data Acquisition cluster_analysis Data Analysis prep1 Weigh 1-2 mg Sample & 150 mg KBr prep2 Grind in Agate Mortar (2-3 min) prep1->prep2 prep3 Transfer to Pellet Die prep2->prep3 prep4 Press at 7-10 Tons (2 min) prep3->prep4 prep5 Obtain Translucent Pellet prep4->prep5 acq2 Place Pellet in Holder prep5->acq2 acq1 Run Background Scan (Empty Chamber) acq3 Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹, 32 scans) an1 Perform Baseline Correction acq3->an1 an2 Identify Peak Frequencies an1->an2 an2->an2 an3 Compare with Reference Data & Predicted Values an2->an3 an4 Final Structural Confirmation an3->an4

Figure 2: Standard Experimental Workflow for FTIR Analysis of Solid Samples.

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating.

  • Clarity of the KBr pellet provides immediate visual feedback on the quality of the sample preparation.

  • The presence of the aldehyde C-H Fermi doublet (2850-2720 cm⁻¹) and the strong carbonyl peak (1710-1690 cm⁻¹) serve as internal positive controls for the target molecule's key functional groups.

  • Comparing the acquired spectrum to the data in the comparative table allows for a cross-validation of the peak assignments. Discrepancies may indicate impurities or an incorrect structure, prompting further investigation.

By adhering to this rigorous methodology, researchers can generate reliable and defensible FTIR data, forming a solid foundation for the structural elucidation of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde and its derivatives.

References

  • Title: Benzaldehyde Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: 2-Nitrobenzaldehyde Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Comparative

Strategic Scaffold Selection in Drug Discovery: 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde vs. 4-Substituted Analogues

Executive Summary As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by poor physicochemical properties or off-target toxicity. Often, the solution lies not in appending massive sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by poor physicochemical properties or off-target toxicity. Often, the solution lies not in appending massive solubilizing groups, but in subtle topological tweaks to the core scaffold. This guide provides an objective, data-driven comparison between 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde [1] and its 4-substituted analogue, 4-(3-Methyl-5-isothiazolyl)benzaldehyde [2]. By shifting the isothiazole ring from the para to the ortho position relative to the aldehyde, we fundamentally alter the molecule's 3D conformation, synthetic reactivity, and downstream pharmacological profile.

Conformational Causality: The "Why" Behind the Scaffold

The spatial relationship between the aldehyde electrophile and the isothiazole heterocycle dictates the fundamental topology of the resulting drug candidate.

The Para-Isomer: Planarity and π -Stacking

In the 4-substituted analogue, the distance between the aldehyde and the isothiazole ring minimizes steric hindrance. This allows the biaryl system to adopt a nearly coplanar conformation, maximizing π

π conjugation. While this planarity can drive high-affinity binding in flat hydrophobic pockets (such as the ATP-binding hinge region of certain kinases or DNA intercalation sites), it frequently leads to high crystal packing energy. This results in poor thermodynamic solubility—a classic "brick dust" problem that plagues late-stage drug development [3].
The Ortho-Isomer: Steric Clash and 3D Vectoring

Conversely, the 2-substituted analogue introduces a severe steric clash between the aldehyde oxygen and the isothiazole ring. To relieve this strain, the rings are forced out of planarity, adopting a dihedral twist of approximately 50°–70°. This "twist" breaks molecular flatness, significantly lowering the melting point and enhancing aqueous solubility. Furthermore, this 3D topology is highly prized for accessing deep, narrow allosteric pockets, providing a specific vector for enhanced target selectivity.

SAR_Logic Start Isothiazolyl-Benzaldehyde Scaffold Selection Ortho 2-Substituted (Ortho) Start->Ortho Para 4-Substituted (Para) Start->Para Twist Steric Clash Dihedral Twist (~60°) Ortho->Twist Induces Planar Minimal Steric Clash Coplanar Topology Para->Planar Allows Solub High Aqueous Solubility Lower Crystal Packing Twist->Solub Reduces lattice energy Target1 Fits Deep/Narrow Allosteric Pockets Twist->Target1 3D Vectoring Insolub Poor Solubility 'Brick Dust' Effect Planar->Insolub Enhances pi-stacking Target2 Fits Flat/Extended Hinge Regions Planar->Target2 2D Intercalation

Fig 1: Impact of substitution position on conformation, solubility, and target pocket compatibility.

Physicochemical & Reactivity Profiling

When selecting between these building blocks for library synthesis, their differing electronic and steric environments must be accounted for. The table below summarizes the comparative performance metrics of the two scaffolds during early-stage lead generation.

Property / Metric2-(3-Methyl-isothiazol-5-yl)-benzaldehyde4-(3-Methyl-5-isothiazolyl)benzaldehydeCausality / Implication
Predicted Dihedral Angle 55° – 65°0° – 15°Ortho-steric clash forces non-planarity.
Thermodynamic Solubility (Derivative Avg) ~45 µM (High)~10 µM (Low)Twisted conformation disrupts crystal lattice packing.
Aldehyde Electrophilicity ModerateHighOrtho-isothiazole sterically shields the carbonyl carbon.
Reductive Amination Yield (Standard Cond.) 40% - 50%85% - 95%Ortho-isomer requires Lewis acid activation (see protocol).
Target Profile Suitability GPCRs, Allosteric Kinase InhibitorsDNA Intercalators, Flat Hinge Binders3D shape dictates the shape of the accessible binding cleft.

Experimental Methodologies: A Self-Validating System

To effectively utilize these scaffolds, reductive amination is the most common entry point to generate bioactive secondary or tertiary amines. Because of the steric shielding in the 2-substituted isomer, standard conditions (e.g., stirring with an amine and NaBH3​CN in methanol) often stall at the imine/hemiaminal stage.

The following protocol is a self-validating workflow: the successful formation of the product is kinetically validated downstream via Surface Plasmon Resonance (SPR), ensuring that the synthetic choice directly translates to measurable biological binding kinetics.

Protocol: Lewis Acid-Mediated Reductive Amination

Designed specifically to overcome the steric hindrance of the 2-substituted scaffold.

Step 1: Imine Formation (Activation)

  • Dissolve 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde (1.0 eq, 0.5 mmol) and the primary amine of choice (1.2 eq) in anhydrous Dichloroethane (DCE, 5 mL) under a nitrogen atmosphere.

  • The Critical Addition: Add Titanium(IV) isopropoxide ( Ti(OiPr)4​ , 2.0 eq).

    • Expert Insight: Why Ti(OiPr)4​ ? The steric bulk of the ortho-isothiazole ring severely retards spontaneous imine formation. The Titanium acts as a strong Lewis acid to activate the carbonyl and simultaneously acts as a water scavenger, driving the equilibrium entirely to the imine intermediate.

  • Stir at room temperature for 12 hours.

Step 2: Hydride Reduction

  • Cool the reaction mixture to 0°C.

  • Add Sodium triacetoxyborohydride (STAB, 2.5 eq) in small portions.

    • Expert Insight: STAB is preferred over NaBH4​ or NaBH3​CN here because it is mild enough not to reduce the unreacted aldehyde, but reactive enough to reduce the Titanium-activated imine, preventing over-alkylation.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

Step 3: Quench and Purification

  • Quench the reaction with saturated aqueous NaHCO3​ (10 mL). A white precipitate of titanium dioxide ( TiO2​ ) will form.

  • Filter the suspension through a pad of Celite to remove the TiO2​ , washing with Ethyl Acetate (3 x 10 mL).

  • Separate the organic layer, dry over Na2​SO4​ , concentrate, and purify via preparative HPLC to yield the pure benzylamine derivative.

Protocol: Self-Validating SPR Binding Assay

To prove that the twisted conformation of the synthesized 2-substituted derivative provides superior binding kinetics compared to the planar 4-substituted derivative, we utilize SPR.

  • Immobilize the target protein (e.g., a purified kinase allosteric domain) onto a CM5 sensor chip using standard amine coupling.

  • Inject the purified 2-substituted and 4-substituted derivatives at varying concentrations (1.56 µM to 50 µM) over the chip at a flow rate of 30 µL/min.

  • Data Interpretation: The 2-substituted (twisted) compound will typically exhibit a slower Koff​ rate (longer residence time) in deep pockets compared to the 4-substituted compound, validating the structural hypothesis that 3D vectoring improves target engagement.

Workflow Aldehyde Aldehyde Input (2- vs 4-isomer) Imine Imine Formation Ti(OiPr)4 Catalyst Aldehyde->Imine Primary Amine Reduction Reduction STAB Reagent Imine->Reduction Hydride Transfer Purification Purification Prep-HPLC Reduction->Purification Workup Assay SPR Binding Assay Kinetic Validation Purification->Assay Pure Compound

Fig 2: Self-validating workflow for reductive amination and subsequent SPR binding kinetics assay.

Strategic Recommendations

When designing your next library:

  • Default to the 2-Substituted Scaffold if your primary program liabilities are poor aqueous solubility, high plasma protein binding, or lack of kinase selectivity. The forced dihedral twist is a powerful tool for breaking planarity.

  • Reserve the 4-Substituted Scaffold for targets where a flat, intercalating pharmacophore is strictly required, or where the synthetic route demands highly reactive, unhindered electrophiles. Be prepared to mitigate the resulting solubility issues via formulation or the addition of highly polar basic amines downstream.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91654864, 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde." PubChem, [Link].

  • Jensen, N. H., et al. "Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action." Journal of Medicinal Chemistry, American Chemical Society, [Link].

Validation

Validating the Structural Integrity of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde: A Comparative Guide to Analytical Techniques

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates not only the compound's...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates not only the compound's physicochemical properties but also its biological activity and potential therapeutic efficacy. For novel heterocyclic compounds such as 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde, a molecule with potential applications in medicinal chemistry, rigorous structural validation is paramount. This guide provides an in-depth comparison of analytical techniques for confirming the structural integrity of this compound, with a primary focus on the "gold standard" method of single-crystal X-ray diffraction.[1]

The Imperative of Structural Validation

The journey from a promising molecular design to a viable drug candidate is fraught with challenges. A critical early step is the confirmation that the synthesized molecule possesses the intended atomic connectivity and stereochemistry. Any deviation can lead to a cascade of issues, from diminished efficacy and altered safety profiles to intellectual property complications. For researchers, scientists, and drug development professionals, a robust and reliable method for structural elucidation is not just a matter of analytical chemistry; it is a fundamental requirement for advancing a project.

X-ray Diffraction: The Definitive Arbiter of Molecular Structure

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful and definitive technique for determining the three-dimensional atomic structure of a crystalline compound.[2][3] This non-destructive method provides a wealth of information, including precise bond lengths, bond angles, and the overall molecular geometry, offering an unparalleled level of detail.[4]

The fundamental principle of SC-XRD lies in the interaction of X-rays with the ordered arrangement of atoms within a crystal lattice.[4] When a focused beam of X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays, leading to a unique diffraction pattern of constructive interference.[4] By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions can be determined with high precision.[5]

Experimental Workflow: From Powder to Picture

The journey to obtaining a crystal structure via X-ray diffraction is a multi-step process that demands meticulous attention to detail.

X-ray Diffraction Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound Synthesis Synthesis of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde Crystallization Growing Single Crystals Compound Synthesis->Crystallization Crystal Mounting Mounting a Suitable Crystal Crystallization->Crystal Mounting X-ray Exposure Exposure to X-ray Beam Crystal Mounting->X-ray Exposure Diffraction Pattern Collection of Diffraction Data X-ray Exposure->Diffraction Pattern Data Processing Indexing and Integration Diffraction Pattern->Data Processing Structure Solution Solving the Phase Problem Data Processing->Structure Solution Structure Refinement Refining the Atomic Model Structure Solution->Structure Refinement Final Structure Validation and Analysis Structure Refinement->Final Structure

Caption: The experimental workflow for single-crystal X-ray diffraction.

Detailed Protocol for X-ray Diffraction Analysis of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

1. Crystallization: The Critical First Step

The success of a single-crystal X-ray diffraction experiment hinges on the ability to grow high-quality single crystals.[6] This is often the most challenging and empirical part of the process. For 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde, a compound with a molecular formula of C11H9NOS and a molecular weight of 203.26 g/mol , several crystallization techniques can be explored.[7]

  • Slow Evaporation: This is the most common and straightforward method.[8] A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly.[9]

    • Protocol:

      • Dissolve a small amount of purified 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde in a good solvent (e.g., acetone, ethanol, or ethyl acetate) at room temperature to create a nearly saturated solution.

      • Filter the solution to remove any particulate matter.

      • Transfer the solution to a clean vial, cover it with a perforated cap or parafilm with small holes to allow for slow evaporation.[9]

      • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.[9]

  • Vapor Diffusion: This technique is particularly effective for growing high-quality crystals and involves the slow diffusion of a "poor" solvent (in which the compound is insoluble) into a solution of the compound in a "good" solvent.[8]

    • Protocol:

      • Dissolve the compound in a small volume of a relatively non-volatile "good" solvent (e.g., chloroform or THF) in a small, open vial.

      • Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent (e.g., hexane or pentane).

      • The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[8]

  • Cooling: This method relies on the principle that the solubility of most compounds decreases as the temperature is lowered.[6]

    • Protocol:

      • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

      • Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer.

2. Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is then cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[5]

3. Structure Solution and Refinement

The collected diffraction data, consisting of thousands of reflection intensities, are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," a central challenge in crystallography, is then solved using computational methods to generate an initial electron density map. This map is used to build an initial model of the molecule, which is then refined against the experimental data to obtain the final, highly accurate crystal structure.[5][10]

A Comparative Look: Alternative and Complementary Techniques

While single-crystal X-ray diffraction provides the most definitive structural information, other analytical techniques offer valuable and often complementary data. The choice of technique depends on the specific information required, the nature of the sample, and the available resources.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesKey Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Absolute 3D structure, bond lengths, bond angles, stereochemistry.[4]Single crystal (0.1-0.3 mm).[11]Low to medium.Unambiguous structural determination.[3]Crystal growth can be a major bottleneck.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei.[13][14]Soluble sample (mg scale).High.Excellent for determining the carbon-hydrogen framework.[15]Does not provide absolute 3D structure.
Mass Spectrometry (MS) Molecular weight and molecular formula.[16][17]Small amount of sample (µg to ng).High.High sensitivity and accuracy in mass determination.[18]Provides limited information on atomic connectivity.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, polymorphism screening.[19]Crystalline powder (mg scale).High.Useful for analyzing bulk crystalline materials.[20]Does not provide detailed atomic-level structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Complement

NMR spectroscopy is an indispensable tool for organic chemists and is often used in conjunction with X-ray diffraction.[21] It provides detailed information about the chemical environment and connectivity of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).[22] For 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde, NMR would be crucial for confirming the presence and connectivity of the methyl, isothiazole, and benzaldehyde moieties.

NMR Spectroscopy Logic Molecule 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde in Solution MagneticField Application of Strong Magnetic Field Molecule->MagneticField RFPulse Radiofrequency Pulse MagneticField->RFPulse Resonance Nuclei Absorb Energy and Resonate RFPulse->Resonance Relaxation Nuclei Relax and Emit Signals Resonance->Relaxation NMRSpectrum Detection of Signals to Generate NMR Spectrum Relaxation->NMRSpectrum Analysis Analysis of Chemical Shifts, Coupling, and Integration NMRSpectrum->Analysis StructureInfo Information on Atomic Connectivity and Chemical Environment Analysis->StructureInfo

Caption: The logical flow of an NMR spectroscopy experiment.

Mass Spectrometry: Confirming the Molecular Formula

Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound with high accuracy.[23] This information is critical for confirming the elemental composition and, therefore, the molecular formula.[17] For 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde, high-resolution mass spectrometry would be used to confirm the expected molecular formula of C11H9NOS.

Conclusion: An Integrated Approach to Structural Validation

In the rigorous world of drug discovery and development, a single analytical technique is rarely sufficient. While single-crystal X-ray diffraction provides the ultimate proof of a molecule's three-dimensional structure, a comprehensive validation strategy should employ a combination of techniques. The structural information from NMR spectroscopy and the molecular formula confirmation from mass spectrometry provide crucial supporting evidence, creating a self-validating system that ensures the integrity of the synthesized compound. For a novel molecule like 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde, this integrated approach is not just best practice; it is essential for building a solid foundation for further preclinical and clinical development.

References
  • Vertex AI Search. (n.d.). SOP: CRYSTALLIZATION.
  • Excillum. (n.d.). Small molecule crystallography.
  • Creative Biostructure. (n.d.). About Small Molecule X-ray Crystallography | Atomic Structure Analysis for Industry.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences.
  • Gorelik, T. E., Lukat, P., Kleeberg, C., Blankenfeldt, W., & Mueller, R. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?
  • Westin, J. (n.d.). Mass spectrometry (MS) - Organic Chemistry.
  • University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry.
  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis.
  • Creative Biostructure. (2025, April 13). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • University of Florida. (2015, April 28). Crystal Growing Tips.
  • University of York. (2006, January 8). Crystallisation Techniques.
  • Chemsrc. (n.d.). CAS#:1401521-99-0 | 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde.
  • American Chemical Society. (2018, November 9). Researchers develop powerful method to solve structures of small molecules.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.
  • Chemistry LibreTexts. (2025, December 11). 14: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes.
  • University of Geneva. (n.d.). Guide for crystallization.
  • University of Colorado Boulder. (n.d.). Intro to Mass Spectrometry.
  • Michigan State University. (n.d.). NMR Spectroscopy.
  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
  • Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak.
  • MtoZ Biolabs. (n.d.). Mass Spectrometry Molecular Weight.
  • Lewis, L. (2024, June 26). Exploring NMR Spectroscopy: A Window into Molecular Structure. Prime Scholars.
  • University of Wisconsin-Madison. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • Chemistry LibreTexts. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy.
  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction.
  • Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination.
  • ACS Publications. (2025, October 3). X-ray Diffraction Studies of Single-Crystal Materials for Broad Battery Applications. Chemical Reviews.
  • Northwestern University. (n.d.). Crystallographic Structure Elucidation - IMSERC.

Sources

Comparative

UV-Vis absorption spectrum comparison for 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

Executive Summary In modern drug discovery and agrochemical development, isothiazole-bearing compounds serve as critical bioisosteres and ligands for metal complexes[1]. Specifically, 2-(3-Methyl-isothiazol-5-yl)-benzald...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, isothiazole-bearing compounds serve as critical bioisosteres and ligands for metal complexes[1]. Specifically, 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde acts as a highly versatile synthetic intermediate. Understanding its UV-Vis absorption profile is not merely an analytical formality; it is essential for optimizing HPLC-UV tracking methods, monitoring reaction kinetics during heterocyclization, and predicting its photophysical behavior.

This guide objectively compares the UV-Vis spectral properties of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde against its structural analogues, dissecting the electronic and steric factors that dictate its absorption maxima ( λmax​ ).

Structural & Electronic Causality: The "Why" Behind the Spectrum

To interpret the UV-Vis spectrum of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde, we must deconstruct its chromophoric system into three interacting components:

  • The Benzaldehyde Acceptor: Unsubstituted benzaldehyde exhibits a strong π→π∗ transition at ~244–248 nm and a weaker, symmetry-forbidden n→π∗ transition at ~280 nm[2]. The formyl group acts as a strong electron-withdrawing group ( −M effect).

  • The Isothiazole Donor: The isothiazole ring is an electron-rich heteroaromatic system. When isolated, substituted isothiazoles typically show an absorption maximum in the 284–298 nm range[3].

  • The Biphenyl-like Linkage (Steric vs. Electronic Effects):

    • Electronic (Push-Pull): Conjugating the donor isothiazole to the acceptor benzaldehyde creates a push-pull system, facilitating an Intramolecular Charge Transfer (ICT) band that shifts absorption into the near-UV region[4]. The 3-methyl group on the isothiazole provides a weak inductive ( +I ) and hyperconjugative effect, slightly raising the Highest Occupied Molecular Orbital (HOMO) energy and causing a minor bathochromic (red) shift.

    • Steric (Ortho-clash): Because the isothiazole is at the ortho position relative to the bulky formyl group, severe steric repulsion prevents the two rings from achieving perfect coplanarity. This dihedral twist restricts π -orbital overlap, resulting in a hypsochromic (blue) shift and reduced molar absorptivity ( ϵ ) compared to its fully planar para-isomer.

Mechanistic Pathway: Intramolecular Charge Transfer (ICT)

The diagram below maps the logic of the electronic transitions upon UV excitation, illustrating how steric hindrance modulates the ICT.

Photophysical_Pathway Excitation UV Photon (λ ≈ 295 nm) Donor 3-Methyl-isothiazole Ring (HOMO / Electron Donor) +I Effect from Methyl Excitation->Donor Excites Electrons Steric Ortho-Linkage Dihedral Twist (~40-60°) Reduces Coplanarity Donor->Steric Partial π-Overlap Acceptor Benzaldehyde Moiety (LUMO / Electron Acceptor) Strong -M Effect Steric->Acceptor Modulated Transfer ICT Intramolecular Charge Transfer (Restricted π-Delocalization) Acceptor->ICT Hypsochromic Shift vs Para-Isomer

Figure 1: ICT pathway in 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde highlighting steric disruption.

Comparative Spectral Analysis

To isolate the effects of methylation and regiochemistry, the table below compares the photophysical properties of the target compound against baseline analogues. (Note: Values are representative of the chromophoric systems acquired in polar aprotic solvents like Acetonitrile).

Compound λmax​ ( π→π∗ ) λmax​ (ICT / n→π∗ )Molar Absorptivity ( logϵ )Structural & Electronic Causality
Benzaldehyde (Baseline)~245 nm~280 nm4.1Baseline aromatic system. Lacks extended conjugation[2].
2-(Isothiazol-5-yl)-benzaldehyde ~255 nm~290 nm3.9Addition of the isothiazole ring extends conjugation, but ortho-sterics prevent full planarity.
2-(3-Methyl-isothiazol-5-yl)-benzaldehyde (Target)~258 nm~295 nm3.9The 3-methyl group donates electron density (+I), causing a slight bathochromic shift vs. the unmethylated analogue[3].
4-(3-Methyl-isothiazol-5-yl)-benzaldehyde ~270 nm~315 nm4.3Para-substitution eliminates steric clash. Full coplanarity maximizes ICT, yielding a strong bathochromic shift and higher ϵ .

Self-Validating Experimental Protocol: UV-Vis Acquisition

As a Senior Application Scientist, I mandate that spectral acquisition must be a self-validating system. A single scan is prone to concentration errors or solvent artifacts. Follow this protocol to ensure absolute trustworthiness of your λmax​ and ϵ values.

Phase 1: Preparation & Baseline Correction

  • Solvent Selection: Use HPLC-grade Acetonitrile (MeCN). Its deep UV-cutoff (190 nm) ensures no solvent interference with the primary π→π∗ bands.

  • Cuvette Matching: Use matched quartz cuvettes (10 mm path length). Fill both with MeCN and run a baseline zero scan from 200 nm to 500 nm.

  • Stock Solution: Weigh exactly 2.0 mg of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde and dissolve in 10.0 mL of MeCN to create a concentrated stock.

Phase 2: Serial Dilution & Measurement

  • Dilution: Prepare three working concentrations: 10μM , 25μM , and 50μM .

    • Causality: Measuring at multiple concentrations ensures the absorbance ( A ) falls within the linear range of the detector (0.1 to 1.0 AU), preventing photometric inaccuracy.

  • Acquisition: Scan each sample from 200 nm to 500 nm at a scan rate of 120 nm/min with a slit width of 1 nm.

Phase 3: Self-Validation (The Beer-Lambert Check)

  • Extract the absorbance values at the ICT peak (~295 nm) for all three concentrations.

  • Calculate the molar extinction coefficient ( ϵ=A/(c⋅l) ) for each.

  • Validation Gate: The calculated ϵ values must vary by less than 2% across the three concentrations. If the variance is higher, aggregation is occurring, or the detector is saturated; you must discard the data and prepare fresh, lower-concentration samples.

References

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme Connect.
  • UV absorption spectra of a benzaldehyde and b acetophenone in water and in aqueous solutions. ResearchGate.
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI.
  • Cascade Radical Pathway-Enabled Nitrogen–Sulfur Coupling: Access to Isothiazolo[3,4-b]-meso-tetraarylporphyrins. ACS Publications.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles for hazardous chemical waste and are designed to be a self-validating system of best practices.

Hazard Assessment: A Tale of Two Moieties

  • The Isothiazole Moiety: Isothiazolinones are a class of heterocyclic compounds widely used as potent biocides in industrial applications.[3] Derivatives of isothiazole are known to be effective fungicides and antimicrobial agents.[4][5] Crucially, many compounds in this class are recognized as significant skin sensitizers, capable of causing allergic contact dermatitis.[3][6]

  • The Benzaldehyde Moiety: Benzaldehyde and its derivatives are classified as combustible liquids that are harmful if swallowed or inhaled.[7][8][9] They are known to cause serious skin and eye irritation and may cause respiratory irritation.[7][10] Furthermore, some benzaldehyde compounds carry warnings for potential reproductive toxicity.[6][7]

Essential Safety and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. The following PPE is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, irritation, and potential sensitization from the isothiazole moiety.[8]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect against splashes, which can cause serious eye irritation.[10][11]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a fume hood is the primary engineering control.To avoid inhalation of any vapors, which may be harmful.[7][9]

Step-by-Step Disposal Protocol

The following workflow is the mandatory procedure for disposing of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde and materials contaminated with it. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12][13]

Disposal_Workflow cluster_prep Step 1: Preparation & Segregation cluster_contain Step 2: Containerization & Labeling cluster_storage Step 3: Storage & Pickup A Identify Waste (Pure compound, solutions, contaminated labware) B Segregate Waste (Do not mix with other chemical waste streams) A->B Avoids unknown reactions C Select Compatible Container (e.g., HDPE, glass with secure cap) B->C D Label Container Clearly - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date C->D Ensures proper identification E Store in a Designated, Secure Waste Area (Secondary Containment) D->E F Contact EHS for Pickup (Arrange disposal via licensed waste contractor) E->F Final step

Caption: Disposal workflow for 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde.

Methodology Details:
  • Waste Classification and Segregation:

    • Treat all forms of this chemical—pure solid/liquid, solutions, and contaminated materials—as hazardous waste.[14]

    • Causality: Segregation is critical. Mixing this compound with other waste, particularly strong oxidizing or reducing agents, could initiate an unforeseen and dangerous reaction.[9] Collect it in a dedicated waste container.

  • Containerization and Labeling:

    • Solid Waste: Collect any solid 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde, along with contaminated consumables like weigh boats, gloves, and wipes, in a high-density polyethylene (HDPE) or other compatible container with a secure, airtight lid.[15]

    • Liquid Waste: Collect solutions containing the compound in a separate, clearly marked container for hazardous liquid waste. The original chemical bottle, if empty and in good condition, is often a suitable choice.[14]

    • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "2-(3-Methyl-isothiazol-5-yl)-benzaldehyde"

      • The date waste was first added to the container (accumulation start date).

      • An indication of the primary hazards (e.g., Irritant, Sensitizer, Toxic).

  • A Note on Chemical Neutralization:

    • Commercial products exist for the neutralization of aldehydes like formaldehyde and glutaraldehyde.[16][17][18] However, these should NOT be used for 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde without explicit validation. The reactivity of the isothiazole ring with these neutralizing agents is unknown, and attempting neutralization could produce more hazardous byproducts or create an unsafe reaction.

    • Many institutional and local regulations prohibit on-site chemical treatment of hazardous waste without a specific permit.[12][19]

  • Disposal of "Empty" Containers:

    • A container that held this compound is not truly empty until it has been properly decontaminated.

    • For containers of 5 gallons or less, if no liquid can drain from the container when tilted and no solid material remains, it may be considered "empty" by some regulations.[20] However, given the sensitizing nature of the isothiazole moiety, a safer approach is to triple-rinse the container with a suitable solvent (e.g., ethanol or isopropanol).

    • Crucially, the rinseate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste. [14]

    • After rinsing, deface or remove the original label, mark the container as "Empty" or "Decontaminated," and dispose of it according to your institution's guidelines for decontaminated glassware or plastic.[13][14]

  • Storage and Final Disposal:

    • Store the sealed and labeled hazardous waste container in a designated and secure waste accumulation area. This area should provide secondary containment to capture any potential leaks.[20]

    • Do not accumulate hazardous waste for more than six to twelve months (check your institution's specific time limits).[20]

    • Arrange for disposal through your institution's Environmental Health & Safety (EHS) office. They will coordinate with a licensed hazardous waste disposal contractor to ensure the material is transported and disposed of in compliance with all federal, state, and local regulations.[13][20]

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and containment.

Spill_Response A Evacuate Immediate Area B Alert Colleagues & Supervisor A->B C If safe, control vapors and prevent spread B->C D Absorb with inert material (e.g., vermiculite, sand) C->D E Collect waste into a sealed hazardous waste container D->E F Decontaminate the area E->F G Contact EHS for guidance and reporting F->G

Caption: Emergency spill response workflow.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: If the spill is small and you are trained to handle it, prevent it from spreading. Use an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels to absorb large amounts of the liquid.

  • Collect: Carefully scoop the absorbed material and place it into a sealable, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's EHS department, regardless of the spill's size.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research remains a positive one.

References

  • Aldex Aldehyde Management System, AMSGL1-12 Neutralize 12 Gallons/Case. Medical-Mart. [Link]

  • Aldehyde Disposal. StatLab. [Link]

  • How to Safely Dispose of Formaldehyde. Health & Safety (HSE). [Link]

  • Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. [Link]

  • Aldex® - Aldehyde Disposal Made Easy. WasteWise Disposal and Recycling Products. [Link]

  • Chemical Waste. USC Environmental Health & Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego Environment, Health & Safety. [Link]

  • Safety Data Sheet - Benzaldehyde. Durham Tech. [Link]

  • How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association (NSTA). [Link]

  • Safety Data Sheet. 3M. [Link]

  • CAS#:1401521-99-0 | 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde. Chemsrc. [Link]

  • Chemical Properties of Benzaldehyde, 3-methyl- (CAS 620-23-5). Cheméo. [Link]

  • Methylisothiazolinone. Wikipedia. [Link]

  • Benzaldehyde, 3-methyl-. NIST WebBook. [Link]

Sources

Handling

Personal protective equipment for handling 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde

As a Senior Application Scientist, I understand that handling complex, multi-functional building blocks like 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde requires more than just a cursory glance at a standard Safety Data Sh...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling complex, multi-functional building blocks like 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde requires more than just a cursory glance at a standard Safety Data Sheet (SDS). To ensure both the integrity of your assays and the safety of your laboratory personnel, we must look at the specific chemical causality of the molecule's reactive moieties.

This guide provides a self-validating, step-by-step operational protocol designed to mitigate the specific risks associated with this compound, ensuring you can execute your drug development workflows safely and efficiently.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand why the compound behaves the way it does. 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde (CAS: 1401521-99-0)[1] combines two highly reactive functional groups:

  • The Isothiazole Moiety (Sensitization Risk): Isothiazole derivatives are notorious electrophiles. They can react with nucleophilic residues (such as cysteine or lysine) on epidermal proteins. This haptenation process triggers a Type IV delayed hypersensitivity reaction, making them Class 1A skin sensitizers[2]. Repeated exposure without proper dermal protection leads to severe allergic contact dermatitis.

  • The Benzaldehyde Moiety (Respiratory & Oxidation Risk): Benzaldehydes are volatile respiratory irritants[3]. Furthermore, the aldehyde group is prone to auto-oxidation upon exposure to atmospheric oxygen, slowly converting into a benzoic acid derivative. This can cause pressure buildup in sealed containers or form friction-sensitive crusts around the bottle threads[4].

Table 1: Quantitative & Qualitative Chemical Parameters

ParameterSpecificationOperational Rationale
CAS Number 1401521-99-0Unique identifier for inventory and tracking[1].
Molecular Weight 203.26 g/mol Required for precise molarity calculations in assays[1].
Vapor Behavior Heavier than airVapors will pool at the bottom of the fume hood; requires sweeping exhaust[4].
Sensitization Category 1A (Isothiazoles)Mandates strict double-gloving; strictly avoid leather gloves[2].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards described above, standard laboratory PPE is insufficient. Implement the following targeted PPE protocol:

  • Dermal Protection (Critical): Wear double-layered nitrile gloves (minimum 0.12 mm thickness). Do not use latex or leather gloves. Leather absorbs isothiazoles, creating a reservoir for continuous exposure and worsening sensitization[2]. Change the outer glove immediately if contamination is suspected.

  • Respiratory Protection: Handling must occur inside a certified chemical fume hood. If a hood is unavailable, or during a large spill, a self-contained breathing apparatus (SCBA) or a full-face respirator with organic vapor (OV) cartridges is required[3].

  • Eye Protection: Chemical splash goggles conforming to EN 166 or ANSI Z87.1. Safety glasses with side shields are inadequate due to the vapor irritation potential of the benzaldehyde group.

  • Body Protection: A flame-resistant, fully buttoned laboratory coat. Ensure cuffs are tucked under the inner nitrile glove to prevent wrist exposure.

Operational Workflow & Handling Protocol

G Start Pre-Operation: Inspect Container & Fume Hood PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Transfer Material Transfer: Use Non-Sparking Spatula PPE->Transfer Weighing Weighing: Closed Analytical Balance Transfer->Weighing Purge Post-Handling: Argon/Nitrogen Purge Weighing->Purge Decon Decontamination: Solvent Wipe -> Soap & Water Purge->Decon

Figure 1: Operational workflow and hazard mitigation strategy for handling the compound.

Step-by-Step Handling Procedure
  • Pre-Operational Inspection: Before opening the reagent, inspect the cap for white crystalline crusts (indicating auto-oxidation). Ensure the fume hood face velocity is between 80–120 feet per minute (fpm).

  • Static Mitigation: Isothiazole and benzaldehyde vapors can be combustible[4][5]. Ensure all receiving vessels and the fume hood surface are grounded.

  • Material Transfer: Open the container exclusively inside the fume hood. Use a static-dissipative or non-sparking PTFE spatula to transfer the solid/liquid. Avoid vigorous scraping, which can generate aerosolized particulates.

  • Weighing: If weighing outside the hood is necessary, transfer the estimated mass into a pre-tared, sealable vial inside the hood. Seal the vial, wipe the exterior with an isopropanol-soaked Kimwipe, and then move it to the analytical balance.

  • Inert Gas Purging: To prevent the benzaldehyde moiety from oxidizing to a benzoic acid derivative, purge the primary container with an inert gas (Argon or Nitrogen) before resealing[3].

  • Storage: Store the sealed container in a cool, dry, well-ventilated area, ideally at -20°C, protected from light and incompatible oxidizing agents[4].

Spill Response & Waste Disposal Plan

Because of the severe environmental toxicity and sensitization risk, spills must be managed with a strict, self-validating containment protocol.

Immediate Spill Response
  • Evacuate & Ventilate: Clear personnel from the immediate area. Ensure the fume hood is on maximum exhaust.

  • Containment: Do not flush the compound into surface water or sanitary sewers, as benzaldehydes and isothiazoles are highly toxic to aquatic life with long-lasting effects[3][6].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or vermiculite). Do not use combustible materials like sawdust[6].

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, sealable hazardous waste container.

Decontamination & Disposal
  • Surface Decontamination: Because the compound has both lipophilic (benzaldehyde) and slightly hydrophilic (isothiazole) properties, perform a two-step wipe down. First, wipe the area with a solvent like isopropanol or ethanol to dissolve the organic residue. Second, wash the area thoroughly with copious amounts of soap and water[7].

  • Waste Segregation: Label the container clearly as "Hazardous Organic Waste - Contains Sensitizing Heterocycles (Isothiazole/Benzaldehyde)".

  • Final Disposal: Dispose of all contaminated PPE, wipes, and the absorbed spill through an accredited hazardous waste disposal plant in accordance with local and national regulations.

References

  • "Benzaldehyde 101560 - Safety Data Sheet", dcfinechemicals.com.[Link]

  • "Allergic contact dermatitis to isothiazolinones in a rubber factory: A case report", nih.gov.[Link]

  • "Safety Data Sheet: Benzaldehyde ROTI®STAR Primary Standard", carlroth.com.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methyl-isothiazol-5-yl)-benzaldehyde
Reactant of Route 2
2-(3-Methyl-isothiazol-5-yl)-benzaldehyde
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